molecular formula C11H10N2O2 B016379 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 91138-00-0

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B016379
CAS No.: 91138-00-0
M. Wt: 202.21 g/mol
InChI Key: USSMIQWDLWJQDQ-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (: 91138-00-0) is a high-purity pyrazole derivative designed for chemical synthesis and pharmaceutical research. This compound serves as a versatile and critical building block for constructing a wide array of biologically active molecules, particularly through functionalization at the carboxylic acid group. Key Research Applications: Versatile Synthetic Intermediate: The carboxylic acid functional group makes this compound an ideal precursor for synthesizing various derivatives, most notably acid hydrazides and amides. Research demonstrates that these subsequent compounds exhibit significant antimicrobial and antioxidant activities . Structural Motif in Agrochemicals: The 1-phenyl-5-methylpyrazole-4-carboxylate structure is a recognized scaffold in the development of commercial fungicides. Its structural analogs are found in potent SDH (succinate dehydrogenase) inhibitor fungicides, underlining its value in agricultural chemical research . Comprehensive Characterization: The compound has been thoroughly characterized using advanced techniques including single-crystal X-ray diffraction, FT-IR, and NMR ( 1 H and 13 C) , providing researchers with a well-understood and reliable chemical entity for their work . This product is provided for research and development purposes only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSMIQWDLWJQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238422
Record name 5-Methyl-1-phenylpyrazole-4-carboxylic acid
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91138-00-0
Record name 5-Methyl-1-phenylpyrazole-4-carboxylic acid
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Record name 5-Methyl-1-phenylpyrazole-4-carboxylic acid
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Record name 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the well-established Knorr pyrazole synthesis to form an ester intermediate, followed by its hydrolysis to yield the final carboxylic acid. This document details the experimental protocols and presents key quantitative data for the synthesized compounds.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The core pyrazole structure is first constructed via a Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, phenylhydrazine reacts with ethyl 2-formyl-3-oxobutanoate to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Subsequent basic hydrolysis of this ester intermediate furnishes the desired this compound.

Synthesis_Pathway Reactant1 Phenylhydrazine Intermediate Ethyl 5-methyl-1-phenyl-1H- pyrazole-4-carboxylate Reactant1->Intermediate Reactant2 Ethyl 2-formyl-3-oxobutanoate Reactant2->Intermediate Product 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid Intermediate->Product Hydrolysis Reagent1 Acid Catalyst (e.g., Acetic Acid) Reagent1->Intermediate Knorr Pyrazole Synthesis Reagent2 1. NaOH (aq) 2. H+ Reagent2->Product

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This procedure is based on the Knorr pyrazole synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl 2-formyl-3-oxobutanoate

  • Glacial Acetic Acid (as catalyst)

  • Ethanol (as solvent)

  • Ice bath

  • Standard reflux and extraction glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol to yield pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of this compound

This procedure details the basic hydrolysis of the ester intermediate.

Materials:

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol or Methanol (as co-solvent)

  • Hydrochloric Acid (HCl), concentrated or 2N

  • pH paper or pH meter

  • Standard reflux and filtration glassware

Procedure:

  • In a round-bottom flask, suspend or dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol (or methanol) and an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux and maintain for 1-3 hours. Monitor the disappearance of the starting ester by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution by the dropwise addition of hydrochloric acid until the pH is approximately 2-3.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the final product as white crystals.[1]

Quantitative Data

The following table summarizes the key quantitative data for the final product, this compound.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance White crystalline solid[1]
Melting Point 166-170 °C[2]
Yield 85% (for the hydrolysis step)[1]
Elemental Analysis Calculated: C, 65.34%; H, 4.98%; N, 13.85%. Found: C, 65.39%; H, 4.95%; N, 13.90%[1]
¹H NMR (DMSO-d₆) Characteristic peaks for methyl, phenyl, and pyrazole protons are expected.
¹³C NMR (DMSO-d₆) Signals corresponding to the methyl, phenyl, pyrazole, and carboxyl carbons are expected.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Ester Hydrolysis s1_start Mix Reactants: Phenylhydrazine, Ethyl 2-formyl-3-oxobutanoate, Ethanol, Acetic Acid s1_reflux Reflux Reaction (2-4 hours) s1_start->s1_reflux s1_tlc Monitor by TLC s1_reflux->s1_tlc s1_workup Work-up: Cooling/Concentration s1_tlc->s1_workup Reaction Complete s1_purification Purification: Recrystallization or Column Chromatography s1_workup->s1_purification s1_product Intermediate: Ethyl 5-methyl-1-phenyl-1H- pyrazole-4-carboxylate s1_purification->s1_product s2_start Mix Intermediate with NaOH/Ethanol s1_product->s2_start Use in next step s2_reflux Reflux Reaction (1-3 hours) s2_start->s2_reflux s2_tlc Monitor by TLC s2_reflux->s2_tlc s2_workup Work-up: Solvent Removal, Acidification (HCl) s2_tlc->s2_workup Reaction Complete s2_purification Purification: Filtration and Washing s2_workup->s2_purification s2_final_product Final Product: 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid s2_purification->s2_final_product

Figure 2: General experimental workflow for the synthesis.

References

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Abstract

This compound, with the chemical formula C₁₁H₁₀N₂O₂ and CAS Registry Number 91138-00-0, is a pyrazole derivative recognized for its potential applications in pharmaceutical development.[1] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and established experimental protocols for its synthesis. The compound is a solid at room temperature and has been investigated for potential anti-inflammatory and analgesic properties.[1] Detailed analysis from techniques including FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction has provided significant insight into its molecular structure and characteristics.[2]

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with methyl, phenyl, and carboxylic acid groups.[1] It is sparingly soluble in water.[1]

General and Physical Properties

The fundamental properties of the compound are summarized below. The melting point has been experimentally determined to be in the range of 168-170 °C.[2][3]

PropertyValueReference
CAS Number 91138-00-0[1][4]
Molecular Formula C₁₁H₁₀N₂O₂[1][4]
Molecular Weight 202.21 g/mol [4][5]
Appearance Solid[1]
Melting Point 168-170 °C[2][3]
λmax 239 nm (in EtOH aq)[1][3]
Computed Chemical Properties

Computational data provides further insight into the molecule's characteristics, such as its polarity and complexity.[1][4]

PropertyValueReference
XLogP3-AA 1.8[4]
Topological Polar Surface Area 55.1 Ų[1][4]
Heavy Atom Count 15[1]
Rotatable Bond Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Complexity 239[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of the compound. Experimental and theoretical studies have provided detailed assignments for its NMR and FT-IR spectra.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts were determined in a DMSO solution. The data is presented below.[2]

Table 2.1: ¹H NMR Chemical Shifts (DMSO) [2]

Atom Assignment Experimental δ (ppm)
C2-H 8.16
C5-CH₃ 2.58

| Phenyl-H | 7.55-7.61 (m) |

Table 2.2: ¹³C NMR Chemical Shifts (DMSO) [2]

Atom Assignment Experimental δ (ppm)
C2 143.21
C3 112.97
C4 142.10
C5-CH₃ 11.90
C=O 164.29

| Phenyl C | 120.93-138.31 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals key functional groups. The presence of a carboxylic acid dimer is indicated by the O–H stretching absorption.[2]

Table 2.3: Key FT-IR Vibrational Frequencies [2]

Wavenumber (cm⁻¹) Assignment
3419 O–H stretching (in pyrazole acid dimers)
2978 Symmetric and asymmetric C-H stretching
1712 C=O stretching (lowered by hydrogen bonding)

| 1531 | C–C and C–N stretching/bending (pyrazole ring) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the basic hydrolysis of its corresponding ester.[2]

Synthesis Workflow

The general workflow for the synthesis and subsequent characterization of the target compound is outlined below.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Characterization Reactants Ethyl 5-methyl-1-phenyl-1H- 4-pyrazolecarboxylate + NaOH Hydrolysis Basic Hydrolysis (Reflux in Ethanol/Water) Reactants->Hydrolysis Acidification Acidification with HCl Hydrolysis->Acidification Filtration Filter Crude Product Acidification->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Product Final Product: 5-Methyl-1-phenyl-1H-pyrazole- 4-carboxylic acid Recrystallization->Product Analysis Spectroscopic Analysis (NMR, FT-IR) & X-Ray Diffraction Product->Analysis

Caption: Workflow for synthesis and characterization of the target compound.

Detailed Synthesis Protocol

This protocol is based on the method described by Nagaraja et al. (2015).[2]

  • Reactant Preparation : A solution of sodium hydroxide (0.4 g, 10 mmol) in 10 mL of water is prepared.

  • Hydrolysis : Ethyl 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate (2.30 g, 10 mmol) is dissolved in 20 mL of ethanol. The NaOH solution is added to this mixture.

  • Reflux : The reaction mixture is heated under reflux for approximately 4 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Solvent Removal : After the reaction is complete, the ethanol is removed under reduced pressure.

  • Acidification : The remaining aqueous solution is cooled and then acidified to a pH of 2-3 using dilute hydrochloric acid.

  • Precipitation and Isolation : The precipitated solid product is collected by filtration.

  • Purification : The crude product is washed with water, dried, and then recrystallized from ethanol to yield white crystals of this compound. The reported yield for this process is 85%.[2]

Molecular Structure and Crystallography

Single-crystal X-ray diffraction analysis has confirmed the molecular structure. The compound crystallizes in the P21/n space group of the monoclinic system. The molecule is non-planar, with the dihedral angle between the pyrazole and phenyl rings being 64.05°.[2]

G Start Cyclocondensation of: - Ethyl acetoacetate - DMF-DMA - Phenylhydrazine Ester Ethyl 5-methyl-1-phenyl-1H- 4-pyrazolecarboxylate Start->Ester Yields Intermediate Acid 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid Ester->Acid Basic Hydrolysis

Caption: General synthesis pathway from starting materials.

Biological Activity and Potential Applications

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] this compound has been specifically noted for its potential as an anti-inflammatory and analgesic agent, though extensive pharmacological studies are still required to fully elucidate its mechanism of action.[1] Its role as a synthetic intermediate is also significant, providing a scaffold for the development of other potentially therapeutic molecules.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant and can cause serious eye irritation.[4][8] It may also cause respiratory irritation.[4][8] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[8]

Hazard Statements:

  • H315: Causes skin irritation[4][8]

  • H319: Causes serious eye irritation[4][8]

  • H335: May cause respiratory irritation[4]

References

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide to its Presumed Mechanism of Action as a Protein Tyrosine Phosphatase 1B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the presumed mechanism of action of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Based on extensive evidence from structurally related pyrazole-based carboxylic acids, this document outlines its role as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers. This guide details the downstream effects of PTP1B inhibition, presents quantitative data for analogous compounds, provides comprehensive experimental protocols for inhibitor characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Pyrazole Scaffold in PTP1B Inhibition

While direct experimental evidence for the specific mechanism of action of this compound is not extensively documented in publicly available literature, the pyrazole scaffold, particularly when functionalized with a carboxylic acid, is a well-established pharmacophore for the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. Numerous studies have demonstrated that derivatives of pyrazole carboxylic acid exhibit significant inhibitory activity against PTP1B[1][3]. Therefore, this guide will proceed under the scientifically grounded presumption that this compound acts as a PTP1B inhibitor.

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in the negative regulation of several key signaling pathways, most notably the insulin and leptin signaling cascades[4][5]. By dephosphorylating activated insulin receptors (IR) and insulin receptor substrates (IRS), PTP1B attenuates the downstream signaling that leads to glucose uptake and utilization[5]. Similarly, it negatively regulates the leptin signaling pathway, which is involved in appetite control and energy expenditure. Consequently, inhibitors of PTP1B are of significant interest as potential therapeutic agents for type 2 diabetes, obesity, and related metabolic disorders. Furthermore, emerging evidence suggests a role for PTP1B in certain cancers, broadening its therapeutic potential[5].

Core Mechanism of Action: PTP1B Inhibition

The primary mechanism of action of this compound is presumed to be the direct inhibition of the catalytic activity of PTP1B. The carboxylic acid moiety of the molecule is thought to mimic the phosphate group of the phosphotyrosine substrate, allowing it to bind to the active site of PTP1B. This binding can be either competitive, non-competitive, or mixed-type, depending on the specific interactions of the inhibitor with the enzyme[4][6]. By occupying the active site, the inhibitor prevents the dephosphorylation of PTP1B's natural substrates.

Downstream Signaling Effects

Inhibition of PTP1B by this compound is expected to lead to the following downstream effects:

  • Enhanced Insulin Signaling: By preventing the dephosphorylation of the insulin receptor and its substrates, the inhibitor would prolong their activated, phosphorylated state. This leads to enhanced downstream signaling through the PI3K/Akt pathway, ultimately promoting glucose uptake by cells and improving insulin sensitivity.

  • Potentiated Leptin Signaling: Inhibition of PTP1B would also enhance leptin signaling by preventing the dephosphorylation of Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. This can lead to increased satiety and energy expenditure.

The following diagram illustrates the proposed signaling pathway affected by the inhibition of PTP1B.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS Activation PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates pAkt Phosphorylated Akt (Active) Akt->pAkt Phosphorylation GLUT4 GLUT4 Vesicles pAkt->GLUT4 Promotes translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake to cell membrane PTP1B PTP1B PTP1B->pIR Inhibitor 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid Inhibitor->PTP1B Inhibits

Caption: PTP1B Signaling Pathway Inhibition.

Quantitative Data Summary

Compound/Derivative ClassTargetIC50 (µM)Assay ConditionsReference
Indole- and N-phenylpyrazole-GA derivativesPTP1B2.5 - 10.1p-nitrophenylphosphate (pNPP) assay[4]
1,3-diphenyl-1H-pyrazole derivativesPTP1BNot specified, but noted as potential inhibitors---[1]
5-amino-1H-pyrazole-4-carboxylic acid derivativesPTP1BNot specified, but noted as potential inhibitors---[1]
Thiazolidine-2,4-dione derivatives (for comparison)PTP1B~44In vitro PTP-1B inhibition assay[7]
Biphenyl scaffold with benzyl substituentsPTP1B0.48 - 0.69In vitro studies[5]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

Detailed Experimental Protocols

The characterization of a PTP1B inhibitor involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.

In Vitro PTP1B Inhibition Assay (Colorimetric)

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of PTP1B using a colorimetric substrate, p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM 3,3-dimethylglutarate, pH 7.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test Compound: this compound

  • Stop Solution: 5 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • Add 10 µL of the test compound dilutions or vehicle (DMSO) to the respective wells of the 96-well plate.

  • Add 80 µL of PTP1B enzyme solution (at a predetermined optimal concentration) to each well.

  • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of 5 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the vehicle control. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

PTP1B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of This compound Add_Compound Add compound/vehicle to 96-well plate Prep_Compound->Add_Compound Prep_Enzyme Prepare PTP1B enzyme solution Add_Enzyme Add PTP1B enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare pNPP substrate solution Add_Substrate Add pNPP to initiate reaction Prep_Substrate->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 10 min Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 30 min Add_Substrate->Incubate Stop_Reaction Add NaOH to stop reaction Incubate->Stop_Reaction Read_Absorbance Read absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: In Vitro PTP1B Inhibition Assay Workflow.

Cellular Glucose Uptake Assay

This assay assesses the functional effect of the PTP1B inhibitor on insulin-stimulated glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).

Materials:

  • Differentiated L6 myotubes or 3T3-L1 adipocytes in a 24-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 2-deoxy-D-[³H]glucose (2-DOG) or a fluorescent glucose analog

  • Test Compound: this compound

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Serum-starve the differentiated cells for 3-4 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Wash the cells with KRH buffer.

  • Add KRH buffer containing 2-DOG (0.5 µCi/mL) or the fluorescent glucose analog and incubate for 5-10 minutes.

  • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein content in each well.

Western Blotting for Insulin Receptor Phosphorylation

This experiment directly visualizes the effect of the inhibitor on the phosphorylation status of the insulin receptor.

Materials:

  • Cell line (e.g., L6 myotubes)

  • Test Compound and Insulin

  • Lysis buffer

  • Primary antibodies: anti-phospho-Insulin Receptor (p-IR) and anti-total-Insulin Receptor (t-IR)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture and treat cells with the test compound and/or insulin as described in the glucose uptake assay.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody (anti-p-IR) overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with the anti-t-IR antibody for normalization.

  • Quantify the band intensities to determine the ratio of p-IR to t-IR.

Conclusion

Based on the robust evidence for the PTP1B inhibitory activity of the pyrazole carboxylic acid scaffold, it is highly probable that this compound functions as a PTP1B inhibitor. This mechanism of action holds significant therapeutic promise for the treatment of type 2 diabetes, obesity, and potentially other related diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for the further investigation and characterization of this and similar compounds. Future studies should focus on obtaining direct experimental evidence, including IC50 determination and co-crystallography with PTP1B, to definitively confirm the proposed mechanism of action and to facilitate the development of this promising class of therapeutic agents.

References

An In-depth Technical Guide on the Thermal Stability of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its physicochemical properties, thermal behavior, and relevant experimental protocols, presented in a clear and accessible format for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid, off-white to orange compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O₂[2][3]
Molecular Weight202.21 g/mol [2]
CAS Number91138-00-0[2]
Melting Point166-170 °C[1]
AppearanceOff-white to orange solid[1]

Thermal Stability Analysis

A study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed a sharp endothermic peak in the DSC curve corresponding to its melting point, immediately followed by an exothermic decomposition process at higher temperatures as observed in the TGA curve.[4] This suggests that the pyrazole ring system is thermally stable up to its melting point, after which decomposition ensues.

Based on the available data for the parent acid and its ethyl ester, the following thermal behavior can be anticipated for this compound:

Thermal EventExpected Temperature Range (°C)Remarks
Melting166-170A sharp endothermic event is expected, corresponding to the solid-to-liquid phase transition.
Decomposition> 170Onset of thermal degradation is likely to occur shortly after melting, characterized by mass loss.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, characterization, and thermal analysis of this compound, based on established methods for similar pyrazole derivatives.

Synthesis and Purification

A common route for the synthesis of 1,5-disubstituted pyrazole-4-carboxylic acids involves the cyclocondensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.

reagents Ethyl Acetoacetate + Phenylhydrazine intermediate Ethyl 5-methyl-1-phenyl- 1H-pyrazole-4-carboxylate reagents->intermediate Cyclocondensation hydrolysis Alkaline Hydrolysis intermediate->hydrolysis product 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic Acid hydrolysis->product purification Recrystallization product->purification final_product Purified Product purification->final_product product Synthesized Product tlc TLC product->tlc Purity Check mp Melting Point product->mp Physical Property ftir FT-IR Spectroscopy product->ftir Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry product->ms Molecular Weight elemental Elemental Analysis product->elemental Elemental Composition data Structural Confirmation & Purity Assessment tlc->data mp->data ftir->data nmr->data ms->data elemental->data cluster_0 Enzyme Inhibition by Pyrazole Derivatives enzyme Target Enzyme (e.g., Kinase, Oxidase) product Product enzyme->product Catalyzes Reaction no_product Blocked/Reduced Product Formation enzyme->no_product pyrazole Pyrazole Derivative (Inhibitor) pyrazole->enzyme Binds to Enzyme substrate Substrate substrate->enzyme Binds to Active Site inhibition Inhibition

References

A Comprehensive Technical Guide to 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical applications. This document outlines its key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway. The information presented here is intended to support research and development efforts within the scientific community.

Physicochemical and Computational Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Weight 202.21 g/mol [1][2][3]
Molecular Formula C₁₁H₁₀N₂O₂[1][3][4]
CAS Registry Number 91138-00-0[4]
Melting Point 166-170 °C[2][5]
Monoisotopic Mass 202.074227566 Da[1][4]
XLogP3-AA 1.8[1][4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 55.1 Ų[1][4]
Heavy Atom Count 15[4]
Complexity 239[1][4]
λmax 239 nm (in EtOH aq)[4][5]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process involving the initial formation of an ester intermediate followed by basic hydrolysis.[6]

Step 1: Synthesis of 5-Methyl-1-phenyl-1H-4-pyrazolecarboxylate (Ester Intermediate)

This step involves a cyclocondensation reaction.

  • Reactants:

    • Ethyl acetoacetate

    • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

    • Phenylhydrazine

  • Procedure:

    • The cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine yields the ester intermediate, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate.[6]

Step 2: Hydrolysis to this compound

  • Reactants:

    • 5-Methyl-1-phenyl-1H-4-pyrazolecarboxylate

    • A basic solution (e.g., 10% Sodium Hydroxide)[7]

    • 10% Hydrochloric acid

  • Procedure:

    • The ester intermediate is subjected to basic hydrolysis.[6]

    • The resulting reaction mass is poured over crushed ice.[6]

    • The alkaline solution is then neutralized with 10% hydrochloric acid.[6]

    • The precipitated crude product is filtered, washed with water, and dried.[6]

    • Recrystallization from ethanol is performed to obtain white crystals of this compound.[6]

Characterization and Analysis

The structural and thermal properties of the synthesized compound are characterized using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[6] A suitable solvent for this analysis is dimethyl sulfoxide (DMSO-d6).[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • FT-IR analysis is used to identify the functional groups present in the molecule.[6] The spectrum is typically recorded in the range of 400–4000 cm⁻¹ using KBr pellets.[6]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability of the compound.[6] The decomposition of the crystal has been observed in the temperature range of 220–300 °C.[6]

  • Elemental Analysis:

    • The elemental composition (C, H, N) is determined to verify the empirical formula.[6]

  • Single-Crystal X-ray Diffraction:

    • This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal.[6] Single crystals can be obtained by slow evaporation from an ethanol solution at room temperature.[6]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Intermediates & Final Product A Ethyl Acetoacetate D Cyclocondensation A->D B DMF-DMA B->D C Phenylhydrazine C->D F Ester Intermediate (5-Methyl-1-phenyl-1H-4-pyrazolecarboxylate) D->F Yields E Basic Hydrolysis G Final Product (this compound) E->G Yields F->E

References

potential pharmaceutical applications of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmaceutical Applications of Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4][5] This is attributed to the pyrazole ring's unique structural and electronic properties, which allow it to act as a versatile pharmacophore capable of interacting with a wide range of biological targets.[6][7] Pyrazole-containing compounds have demonstrated potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[8][9][10][11] Several FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the anticoagulant Apixaban, feature this core structure, highlighting its therapeutic relevance and success in drug discovery.[12][13][14] This guide provides a comprehensive technical overview of the major pharmaceutical applications of pyrazole derivatives, summarizing quantitative efficacy data, detailing key experimental protocols, and illustrating relevant biological pathways and workflows.

Introduction to Pyrazole Derivatives in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds that have become a focal point for drug development.[9] First synthesized in 1883, the pyrazole scaffold's versatility allows for extensive functionalization, enabling medicinal chemists to fine-tune the pharmacological and pharmacokinetic profiles of derivative compounds.[7][15] The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of enzymes and receptors.[16] More than 30 pyrazole-containing drugs have been approved by the U.S. Food and Drug Administration (FDA) since 2011 alone, targeting a wide array of clinical conditions from cancer to cardiovascular diseases.[6] The success of drugs like Celecoxib (a COX-2 inhibitor), Sildenafil (a phosphodiesterase-5 blocker), and Ruxolitinib (a JAK1/2 inhibitor) underscores the immense therapeutic potential of this chemical class.[13][15][17]

Major Therapeutic Applications

Anti-inflammatory Agents

Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12] The most notable example is Celecoxib, a selective COX-2 inhibitor that demonstrates potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12] The mechanism involves the sulfonamide group of Celecoxib binding to a hydrophobic pocket in the COX-2 enzyme, effectively blocking the production of inflammatory prostaglandins like PGE2.[12] Beyond COX inhibition, pyrazole derivatives also modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB inhibition and the inhibition of lipoxygenase (LOX).[12]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (e.g., PGE2) COX2->PGs Produces Inflammation Inflammation Pain, Fever PGs->Inflammation Mediates Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Mechanism of COX-2 Inhibition by Pyrazole Derivatives.
Anticancer Agents

The pyrazole scaffold is a key component in the design of targeted anticancer therapies, particularly as protein kinase inhibitors.[1][2] Many pyrazole derivatives have been developed to target kinases crucial for tumor growth, angiogenesis, and metastasis, such as EGFR, VEGFR, CDKs, and JAKs.[8][18][19] For example, Crizotinib is a potent inhibitor of ALK, ROS1, and MET kinases, approved for treating certain types of non-small cell lung cancer.[13] The mechanism often involves the pyrazole derivative competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting oncogenic signaling pathways.[19] Some derivatives also exhibit anticancer activity by inducing apoptosis, binding to DNA minor grooves, or inhibiting tubulin polymerization.[8][20]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Binds to Active Site Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes Pyrazole Pyrazole Kinase Inhibitor Pyrazole->RTK Blocks ATP Binding

General Mechanism of Pyrazole-Based Kinase Inhibitors.
Antimicrobial Agents

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[10][21][22] They are effective against various strains, including multi-drug resistant bacteria.[23][24] For instance, certain pyrazole-thiazole hybrids and aminoguanidine-derived pyrazoles have shown potent activity against S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values as low as 1-4 µg/mL.[24] The mechanisms of action are varied and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The FDA-approved antibiotics Cefoselis and Ceftolozane incorporate a pyrazole moiety, attesting to their clinical utility in treating bacterial infections.[24]

Agents for Neurodegenerative Diseases

The pyrazole scaffold is being actively explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[16][25] Its bidentate ligand nature—acting as both a hydrogen-bond donor and acceptor—allows it to interact effectively with targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of these diseases.[16][26] By inhibiting cholinesterases, these compounds can improve cognitive function.[11] Furthermore, some pyrazole derivatives have shown neuroprotective effects by reducing the aggregation of amyloid-beta and α-synuclein, and by protecting neurons from oxidative stress.[25][26]

Quantitative Data Summary

The following tables summarize the biological activity of various pyrazole derivatives across different therapeutic areas.

Table 1: Anti-inflammatory and Anticancer Activity of Pyrazole Derivatives

Compound/Reference Target(s) IC₅₀ / Kᵢ Value Cell Line Antiproliferative IC₅₀ Citation(s)
Celecoxib COX-2 Kᵢ = 0.04 µM - - [12]
Compound 37 (Anticancer) - MCF-7 5.21 µM [8]
Compound 59 DNA Minor Groove - HepG2 2 µM [8]
Compound 6 Aurora A Kinase 0.16 µM HCT116, MCF-7 0.39 µM, 0.46 µM [1]
Compound C5 EGFR 0.07 µM MCF-7 0.08 µM [27]
Compound 43 PI3 Kinase - MCF-7 0.25 µM [28]
Pyrazole-Thiazole Hybrid COX-2 / 5-LOX 0.03 µM / 0.12 µM - - [12]
Erlotinib (Reference) EGFR - HEPG2 10.6 µM [19]
Fused Pyrazole 3 EGFR 0.06 µM - - [19]

| Fused Pyrazole 9 | VEGFR-2 | 0.22 µM | - | - |[19] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound/Reference Target Microorganism MIC (µg/mL) Reference Drug MIC (µg/mL) Citation(s)
Compound 21c Multi-drug resistant bacteria 0.25 Gatifloxacin 1 [23]
Compound 23h Multi-drug resistant bacteria 0.25 Gatifloxacin 1 [23]
Aminoguanidine Pyrazole 12 E. coli 1924 1 Moxifloxacin 2 [24]
Thiazolo-Pyrazole 17 MRSA 4 - - [24]
Hydrazone 21a Aspergillus niger 2.9 - 7.8 Clotrimazole - [29]
Compound 3 E. coli 0.25 Ciprofloxacin - [22]

| Compound 4 | S. epidermidis | 0.25 | Ciprofloxacin | - |[22] |

Key Experimental Protocols

The evaluation of novel pyrazole derivatives involves a series of standardized in vitro and in vivo assays.

G Start Synthesis of Pyrazole Derivatives InVitro In Vitro Screening Start->InVitro Enzyme Enzyme Inhibition Assays (e.g., COX-2, Kinase) InVitro->Enzyme Cell Cell-Based Assays (Cytotoxicity, Antimicrobial) InVitro->Cell InVivo In Vivo Evaluation (Animal Models) InVitro->InVivo Promising Candidates Tox Toxicity & PK/PD Studies InVivo->Tox End Lead Optimization & Candidate Selection Tox->End

General Experimental Workflow for Pyrazole Drug Discovery.
In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the potency and selectivity of pyrazole compounds against COX enzymes.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation : The enzyme is pre-incubated with various concentrations of the test pyrazole derivative or a reference inhibitor (e.g., Celecoxib) in a buffer solution for 15 minutes at room temperature.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid as the substrate.

  • Quantification : The mixture is incubated for a specified time (e.g., 10 minutes) at 37°C. The reaction is then stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis : The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[9]

In Vitro Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)

This assay measures the ability of compounds to inhibit specific tyrosine kinases.

  • Assay Principle : A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar technology is commonly used.

  • Reaction Mixture : The reaction is performed in a microplate containing the recombinant kinase domain (e.g., EGFR or VEGFR-2), a suitable substrate peptide, ATP, and the test pyrazole derivative at various concentrations.

  • Incubation : The plate is incubated at room temperature for 1-2 hours to allow the phosphorylation reaction to proceed.

  • Detection : A detection solution containing a europium-labeled anti-phosphotyrosine antibody is added. After another incubation period, the TR-FRET signal is measured.

  • Data Analysis : The signal is inversely proportional to the kinase activity. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the antiproliferative activity of compounds against cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[8]

  • Compound Treatment : The cells are treated with various concentrations of the pyrazole derivatives for 48-72 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[28]

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[22][30]

  • Animal Model : Wistar rats or Swiss albino mice are used.

  • Compound Administration : The test pyrazole derivative, a standard drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally to the animals.

  • Induction of Inflammation : After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.

  • Measurement of Edema : The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis : The percentage inhibition of edema is calculated for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.[9][30]

Conclusion and Future Outlook

Pyrazole and its derivatives represent a highly successful and versatile scaffold in modern drug discovery.[7][13] Their proven efficacy across a wide range of therapeutic areas, from inflammation and cancer to infectious and neurodegenerative diseases, ensures their continued prominence in pharmaceutical research. The ability to readily functionalize the pyrazole core allows for the generation of large chemical libraries and the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[7][8] Future research will likely focus on developing novel pyrazole derivatives as multi-target agents, particularly for complex diseases like cancer and Alzheimer's, and on creating next-generation inhibitors that can overcome drug resistance.[11][31] The continued exploration of this privileged scaffold holds immense promise for the development of new and more effective medicines.

References

A Comprehensive Review of Pyrazole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and drug development. Their versatile pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have led to their incorporation into numerous blockbuster drugs. This technical guide provides an in-depth review of the core synthetic methodologies for constructing the pyrazole ring, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. This document details classical and modern synthetic routes, presents quantitative data for comparative analysis, provides exemplary experimental protocols, and visualizes key reaction pathways.

Classical Approaches to Pyrazole Synthesis

The foundational methods for pyrazole synthesis have been established for over a century and continue to be widely employed due to their reliability and the accessibility of starting materials.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a seminal and straightforward method for obtaining polysubstituted pyrazoles.[1][2] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[3][4] The versatility of this reaction allows for the introduction of a variety of substituents onto the pyrazole core.[5]

The mechanism involves an initial acid-catalyzed condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[5][6] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[5][6] When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two regioisomeric products, a key consideration for synthetic planning.[1][5]

Logical Workflow for Knorr Pyrazole Synthesis

Knorr_Synthesis start Start Materials: 1,3-Dicarbonyl Compound + Hydrazine Derivative acid Acid Catalyst (e.g., H₂SO₄, AcOH) start->acid Reaction Initiation step1 Condensation: Formation of Hydrazone Intermediate acid->step1 step2 Intramolecular Cyclization step1->step2 Spontaneous or Heat-induced step3 Dehydration step2->step3 product Final Product: Substituted Pyrazole step3->product

Caption: Workflow of the Knorr Pyrazole Synthesis.

A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO was subjected to heating. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and quenched with ice-cold water. The resulting solid product was filtered, washed with water, and recrystallized from ethanol to afford the pure 1,3,5-substituted pyrazole. This green protocol boasts excellent yields, often around 95%, with short reaction times and a simple work-up procedure.[2]

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical and highly effective route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives.[1][2] This method is particularly useful for the synthesis of 3,5-disubstituted pyrazoles. The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and oxidation or dehydration to yield the aromatic pyrazole.[7]

An eco-friendly, metal-free variation of this method utilizes molecular iodine to mediate an oxidative C-N bond formation in a one-pot reaction. This approach avoids the need to isolate the often unstable hydrazone intermediates and provides access to a wide range of di-, tri-, and tetrasubstituted pyrazoles in high yields.[8]

β-Arylchalcones are reacted with hydrogen peroxide to form the corresponding epoxides. Following this, the addition of hydrazine monohydrate leads to the formation of pyrazoline intermediates. The final step involves the dehydration of these intermediates to yield the desired 3,5-diaryl-1H-pyrazoles.[2]

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced a variety of innovative techniques to produce pyrazoles with greater efficiency, diversity, and under more environmentally benign conditions.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for the synthesis of complex molecules in a single step, adhering to the principles of pot, atom, and step economy (PASE).[9] These reactions allow for the rapid generation of diverse libraries of pyrazole derivatives.[10][11]

A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[11] These reactions are often catalyzed by green catalysts such as sodium gluconate in aqueous media, enhancing their environmental credentials.[11]

Signaling Pathway for a Four-Component Pyrazole Synthesis

MCR_Pyrazole sub_A Aldehyde inter_A Knoevenagel Condensation (Aldehyde + Malononitrile) sub_A->inter_A sub_B Malononitrile sub_B->inter_A sub_C β-Ketoester inter_B Pyrazolone Formation (β-Ketoester + Hydrazine) sub_C->inter_B sub_D Hydrazine Hydrate sub_D->inter_B final_cyclo Michael Addition & Intramolecular Cyclization inter_A->final_cyclo inter_B->final_cyclo product Dihydropyrano[2,3-c]pyrazole final_cyclo->product

Caption: A typical four-component reaction pathway.

In a typical procedure, phenylglyoxal monohydrate (0.5 mmol), thiobenzamide (0.5 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.5 mmol) are stirred in 1.0 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature (25 °C) for 6 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the desired pyrazole-linked thiazole. This method offers good to excellent yields and highlights the utility of MCRs in generating complex heterocyclic systems.[12]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions.[13][14] The synthesis of pyrazoles is particularly amenable to this technology.[15] Compared to conventional heating, microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.[13][14]

A mixture of a β-keto ester and a substituted or unsubstituted hydrazine is irradiated in a microwave oven. The reaction is performed neat (without solvent). This one-pot approach provides a simple and straightforward route to a variety of pyrazolone derivatives with high regioselectivity. The reaction time is typically in the range of a few minutes, and the work-up is often minimal, involving simple purification techniques.[14]

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles.[2] Diazo compounds are common 1,3-dipoles used for this purpose, reacting with alkynes or alkenes to form pyrazoles or pyrazolines, respectively.[16][17]

This method allows for the synthesis of highly substituted pyrazoles with good control over regioselectivity.[18] Modern variations of this reaction employ catalysts such as silver or copper to promote the cycloaddition under mild conditions.[1][19][20]

A solution of α-bromocinnamaldehyde (3 mmol) and a hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane is treated with triethylamine (3.3 mmol). The reaction mixture is stirred at room temperature for 7-10 hours, with progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure 1,3,4,5-tetrasubstituted pyrazole in yields ranging from 70-86%.[18]

Quantitative Data Summary

The following tables summarize quantitative data for various pyrazole synthesis methods, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Knorr Pyrazole Synthesis Variations

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/ConditionsReaction TimeYield (%)Reference
Ethyl acetoacetatePhenylhydrazineNano-ZnO, HeatShort95[2]
1,3-DiketonesArylhydrazinesTsOH, IodineNot Specifiedup to 95[1]
AcetylacetonePhenylhydrazineAcetic Acid, RefluxSeveral hoursModerate[21]

Table 2: Multicomponent Reaction (MCR) Examples for Pyrazole Synthesis

| Aldehyde | Active Methylene | Other Components | Catalyst/Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Various aldehydes | Malononitrile | Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10, 65-70 °C | 5 h | 81-91 |[9] | | Aryl glyoxal | Thiobenzamide | Pyrazolones | HFIP, Room Temp. | 6 h | Good to Excellent |[12] | | Various aldehydes | Malononitrile | Phenyl hydrazines | Sodium p-toluene sulfonate, Water | 5 min | High |[11] |

Table 3: Efficiency of Microwave-Assisted Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | β-Keto ester | Hydrazine | Neat, Microwave | Minutes | High |[14] | | 1-Phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione | N,N-dimethylformamide dimethyl acetal, Hydrazine | Acetic acid, Water, 115-140 °C, Microwave | 9-10 min | 78-90 |[9] | | Dibenzalacetones | Phenylhydrazines | EtOH, NaOH, 100 W, 75 °C, Microwave | 15-70 min | Not Specified |[22] |

Table 4: Selected 1,3-Dipolar Cycloaddition Reactions

1,3-Dipole SourceDipolarophileCatalyst/ConditionsTimeYield (%)Reference
Nitrile imines (from hydrazonyl chlorides)α-BromocinnamaldehydeTriethylamine, Chloroform, RT7-10 h70-86[18]
Ethyl diazoacetateα-Methylene carbonyl compoundsNot SpecifiedNot Specified77-90[2]
N,N-Disubstituted hydrazinesAlkynoatesCu₂O, Base, AirNot SpecifiedModerate to Good[19][23]

Conclusion

The synthesis of the pyrazole scaffold remains a dynamic and evolving field of research. While classical methods like the Knorr synthesis continue to be mainstays in the synthetic chemist's toolbox, modern approaches such as multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of efficiency, diversity, and sustainability. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research project. This guide provides a foundational understanding of the key methodologies, enabling researchers to make informed decisions in the design and execution of novel pyrazole-based compounds for drug discovery and development.

References

Methodological & Application

Application Note: A Reliable Protocol for the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis follows a robust three-step process commencing with the condensation of phenylhydrazine and ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent Vilsmeier-Haack formylation introduces a carbaldehyde group at the C4 position, which is then oxidized to the desired carboxylic acid. This protocol offers reproducible yields and high purity, making it suitable for both academic research and industrial drug development applications.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Specifically, this compound serves as a crucial building block for the synthesis of various therapeutic agents. The methodology outlined herein is based on established and reliable chemical transformations, ensuring a high success rate for the synthesis of this important intermediate.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow A Phenylhydrazine + Ethyl Acetoacetate B Step 1: Condensation A->B C 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one B->C Reflux in Ethanol D Step 2: Vilsmeier-Haack Formylation C->D POCl3, DMF E 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde D->E F Step 3: Oxidation E->F Oxidizing Agent (e.g., H2O2, KMnO4) G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This initial step involves the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][2]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The pyrazolone intermediate is formylated at the C4 position using the Vilsmeier-Haack reaction.[3][4][5][6]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Sodium bicarbonate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (5 equivalents) while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • Add a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in DMF to the Vilsmeier reagent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Synthesis of this compound

The final step is the oxidation of the aldehyde group to a carboxylic acid.[7][8]

Materials:

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂) in acetic acid

  • Sulfuric acid (if using KMnO₄)

  • Sodium bisulfite (if using KMnO₄)

  • Hydrochloric acid

  • Water

Procedure (using Potassium Permanganate):

  • Suspend 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in water.

  • Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the suspension. A catalytic amount of dilute sulfuric acid can be added.

  • Stir the mixture at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 40 °C.

  • After the purple color of the permanganate has disappeared, add a small amount of sodium bisulfite to quench any excess oxidizing agent.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the clear filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis.

StepProductMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
13-Methyl-1-phenyl-1H-pyrazol-5(4H)-one174.2085-95127-130
25-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde202.2270-85110-114
3This compound218.2265-80>200

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step synthesis is efficient and utilizes readily available reagents, making it a practical approach for obtaining this valuable intermediate for research and development in the pharmaceutical industry. The provided workflow diagram and data table offer a clear overview and expected outcomes for the synthetic process.

References

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous drugs due to its diverse biological activities, which include anti-inflammatory, analgesic, anticancer, antimicrobial, and anticoagulant effects.[1][2] The carboxylic acid functional group at the 4-position of the pyrazole ring provides a versatile handle for various chemical modifications, such as amidation, esterification, and the formation of other derivatives, enabling the synthesis of complex drug molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the preparation of bioactive molecules, with a focus on its relevance to the synthesis of anti-inflammatory and anticoagulant agents.

Applications in Drug Discovery

The 5-methyl-1-phenyl-pyrazole-4-carboxylic acid moiety is a core component of numerous biologically active compounds. Its structural features contribute to favorable interactions with various biological targets. Notable applications include:

  • Anti-inflammatory Agents: Pyrazole derivatives are central to the development of non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The 1,5-diarylpyrazole structure is crucial for its selective inhibition of COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.

  • Anticoagulant Drugs: The pyrazole scaffold is also a key feature in modern anticoagulants. For instance, Apixaban, a direct Factor Xa inhibitor, incorporates a pyrazole-carboxamide core. This structural motif is essential for its high affinity and selective binding to the active site of Factor Xa, a critical enzyme in the blood coagulation cascade.

  • Anticancer and Antimicrobial Agents: Research has demonstrated the potential of pyrazole carboxylic acid derivatives as anticancer and antimicrobial agents, highlighting the broad therapeutic potential of this chemical class.[3]

Data Presentation

Table 1: Synthesis Yields of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate and Related Derivatives
StepStarting MaterialsProductYield (%)Reference
Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylatePhenylhydrazine, Ethyl acetoacetate, Triethyl orthoformateEthyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate~85Based on similar syntheses
Hydrolysis to this compoundEthyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, Sodium hydroxideThis compound>90General chemical knowledge
Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a related derivative)3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, Phosphorus oxychloride, DMF5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeHigh[4]
Oxidation to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a related derivative)5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, Potassium permanganate5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acidHigh[4]
Table 2: Biological Activity of Pyrazole Derivatives
CompoundTargetActivity (IC₅₀)Reference
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)α-glucosidase75.62 ± 0.56 µM[5]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)α-glucosidase95.85 ± 0.92 µM[5]
Pyz-1α-amylase119.3 ± 0.75 µM[5]
Pyz-2α-amylase120.2 ± 0.68 µM[5]
3-(3, 4-dimethylphenyl)-5-(4-methoxy phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5)EGFR kinase0.07 µM[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol is based on established methods for the synthesis of pyrazole esters.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1 equivalent), ethyl acetoacetate (1 equivalent), and triethyl orthoformate (1.1 equivalents) in ethanol.

  • Reaction: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[6]

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide (2-3 equivalents) to the mixture. Heat the reaction to reflux and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 3: Amide Formation from this compound (General Procedure)

This protocol describes a general method for converting the carboxylic acid to an amide, a common step in synthesizing bioactive molecules.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • An appropriate amine (R-NH₂)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 1-2 hours. Monitor the reaction for the disappearance of the starting material.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired amide derivative.

Signaling Pathways and Experimental Workflows

Synthesis Workflow

G cluster_synthesis Synthesis of this compound cluster_application Application in Bioactive Molecule Synthesis Phenylhydrazine Phenylhydrazine Ester Ethyl 5-methyl-1-phenyl-1H- pyrazole-4-carboxylate Phenylhydrazine->Ester EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Ester Orthoformate Triethyl Orthoformate Orthoformate->Ester CarboxylicAcid 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid Ester->CarboxylicAcid Hydrolysis AcidChloride Acid Chloride Intermediate CarboxylicAcid->AcidChloride Activation BioactiveAmide Bioactive Pyrazole Amide AcidChloride->BioactiveAmide Amine Amine (R-NH2) Amine->BioactiveAmide

Caption: General synthesis workflow for this compound and its conversion to a bioactive amide.

COX-2 Inhibition Signaling Pathway

G cluster_pathway COX-2 Inhibition Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 activation Prostaglandins Prostaglandins (PGs) ArachidonicAcid->Prostaglandins COX-2 catalysis COX2 COX-2 Enzyme Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Inhibitor Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) COX2_Inhibitor->COX2 Inhibits

Caption: Simplified signaling pathway of COX-2 and its inhibition by pyrazole-based drugs.[7][8][9][10]

Factor Xa Inhibition in the Coagulation Cascade

G cluster_cascade Factor Xa Inhibition in Coagulation Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Converts Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin FactorXa_Inhibitor Pyrazole-based Factor Xa Inhibitor (e.g., Apixaban) FactorXa_Inhibitor->FactorXa Inhibits

Caption: Role of Factor Xa in the coagulation cascade and its inhibition by pyrazole-based anticoagulants.[11][12][13][14]

References

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Accurate and comprehensive characterization of these derivatives is crucial for structure elucidation, purity assessment, and ensuring their efficacy and safety in therapeutic applications. This document provides detailed application notes and protocols for the key analytical techniques used to characterize pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives, providing detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

Data Presentation: ¹H and ¹³C NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [3]

Nucleus Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HH3~7.5d~1.8
¹HH5~7.4d~2.3
¹HH4~6.2t~2.1
¹HN-CH₃~3.9s-
¹³CC3~138.7--
¹³CC5~129.2--
¹³CC4~105.4--
¹³CN-CH₃~39.1--
Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation of a synthesized pyrazole derivative.

Materials:

  • Pyrazole derivative sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[3]

  • Instrument Parameters (¹H NMR): [3]

    • Pulse Sequence: Standard single-pulse

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Instrument Parameters (¹³C NMR): [3]

    • Pulse Sequence: Proton-decoupled single-pulse

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration

    • Spectral Width: 0-200 ppm

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply Fourier transformation to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.[3]

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrazole derivatives. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Data Presentation: Mass Spectrometry Fragmentation

Table 2: Expected Mass Spectrometric Fragmentation of Pyrazoles [4]

Fragment Description
[M]+•Molecular ion peak
[M-R]+Loss of a substituent group
Pyrazole ring fragmentsCharacteristic ions resulting from the cleavage of the pyrazole ring
Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of a pyrazole derivative.

Materials:

  • Pyrazole derivative sample

  • Volatile solvent (e.g., methanol, acetonitrile)

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electron Impact (EI) or Electrospray Ionization (ESI))

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the pyrazole derivative in a suitable volatile solvent to a concentration of approximately 1 µg/mL.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive or negative, depending on the analyte

    • Capillary Voltage: 3-5 kV

    • Drying Gas Flow: 5-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • Mass Range: Scan a range appropriate for the expected molecular weight of the derivative.

  • Data Acquisition and Analysis:

    • Inject the sample solution into the mass spectrometer.

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M]+• or [M+H]+) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain insights into the structure of the derivative.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of pyrazole derivatives, as well as for assessing their purity.

Data Presentation: HPLC Method Parameters

Table 3: HPLC Method for Purity Analysis of 3-Methylpyrazole [5]

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 237 nm
Column Temperature 40°C

Table 4: HPLC Method Validation Summary for a Pyrazole Derivative [6]

Validation Parameter Result
Linearity Range 2.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.43 µg/mL
Limit of Quantification (LOQ) 7.38 µg/mL
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%
Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a pyrazole derivative sample.

Materials:

  • Pyrazole derivative reference standard and sample

  • HPLC-grade acetonitrile, methanol, and water[5]

  • Phosphoric acid or formic acid (for MS compatibility)[5]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector[5]

Procedure:

  • Preparation of Solutions: [6]

    • Mobile Phase: Prepare the mobile phase as specified in Table 3. Filter and degas the mobile phase before use.

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of the mobile phase components.[5]

    • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.[5]

  • Chromatographic Procedure: [6]

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.

X-Ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information of pyrazole derivatives in the solid state, including bond lengths, bond angles, and crystal packing.

Data Presentation: Crystallographic Data

Table 5: Example Crystallographic Data for Pyrazole Derivatives [7]

Parameter Compound 4 Compound 5a
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 9.348(2)21.54552(17)
b (Å) 9.793(2)7.38135(7)
c (Å) 16.366(4)22.77667(19)
α (°) 87.493(6)90
β (°) 87.318(6)101.0921(8)
γ (°) 84.676(6)90
Experimental Protocol: X-Ray Crystallography

Objective: To determine the single-crystal X-ray structure of a pyrazole derivative.

Materials:

  • Single crystal of the pyrazole derivative of suitable quality.

Instrumentation:

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Selection and Mounting:

    • Select a suitable single crystal under a microscope.

    • Mount the crystal on the diffractometer.[8]

  • Data Collection: [8]

    • Cool the crystal to a low temperature (e.g., 172 K) to minimize thermal vibrations.

    • Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: [8]

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structure using full-matrix least-squares on F².

    • Apply absorption corrections.

    • Locate and refine hydrogen atoms.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in pyrazole derivatives based on the absorption of infrared radiation.

Data Presentation: Characteristic FT-IR Absorption Bands

Table 6: Characteristic FT-IR Bands for Pyrazole Derivatives [9]

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HStretching3100 - 3180
C=OStretching1674
C=NStretching1557 - 1595
C-NStretching1093 - 1107
Pyrazole RingStretching/Bending1204 - 1557
Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the functional groups in a pyrazole derivative.

Materials:

  • Pyrazole derivative sample

  • KBr (for pellet preparation) or a solvent for solution-state analysis

Instrumentation:

  • FT-IR spectrometer, possibly with an Attenuated Total Reflectance (ATR) accessory.

Procedure (ATR): [3]

  • Sample Preparation:

    • Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a pyrazole derivative and can be used for quantitative analysis.

Data Presentation: UV-Vis Absorption Data

Table 7: UV-Vis Absorption Maxima (λmax) for Pyrazole Derivatives

Compound Solvent λmax (nm)
PyrazoleGas Phase203[10]
N-methyl pyrazoleEthanol/CyclohexanePrimary transitions in the far-UV region[3]
Halogenated aminopyrazolesEthanol246 - 300[11]
Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of a pyrazole derivative.

Materials:

  • Pyrazole derivative sample

  • UV-grade solvent (e.g., ethanol, cyclohexane)[3]

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

Procedure: [3]

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-grade solvent.

    • Prepare a series of dilutions from the stock solution.

  • Instrument Parameters:

    • Wavelength Range: 200-400 nm

    • Cuvettes: 1 cm path length quartz cuvettes

  • Data Acquisition:

    • Use the pure solvent as a blank to record the baseline.

    • Record the absorbance spectra of the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If performing quantitative analysis, create a calibration curve of absorbance versus concentration.

Visualization of Experimental Workflow

The characterization of pyrazole derivatives typically follows a logical workflow, from synthesis to comprehensive analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Reporting Synthesis Pyrazole Derivative Synthesis (e.g., Knorr Synthesis) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MW & Fragmentation) Purification->MS FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Purification->UVVis HPLC HPLC (Purity & Quantification) Purification->HPLC Xray X-Ray Crystallography (3D Structure) Purification->Xray If single crystal DataAnalysis Comprehensive Data Analysis & Structure Confirmation NMR->DataAnalysis MS->DataAnalysis FTIR->DataAnalysis UVVis->DataAnalysis HPLC->DataAnalysis Xray->DataAnalysis

Caption: Experimental workflow for pyrazole derivative characterization.

References

Application Notes and Protocols for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: An NMR Spectroscopy Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in various pharmacologically active molecules.

Introduction

This compound is a heterocyclic compound with potential applications in the synthesis of novel therapeutic agents. Understanding its structural and electronic properties is crucial for its application in drug design and development. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of such compounds. This document outlines the synthesis and detailed NMR analysis of the title compound.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, recorded in DMSO-d₆.

Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆) [1]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
112.50Singlet1HCOOH
28.10Singlet1HPyrazole C3-H
37.58 - 7.52Multiplet5HPhenyl H
42.55Singlet3HCH₃

Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d₆) [1]

SignalChemical Shift (δ, ppm)Assignment
1164.50COOH
2148.50Pyrazole C5
3143.21Pyrazole C3
4138.80Phenyl C1'
5129.50Phenyl C3'/C5'
6128.00Phenyl C4'
7125.50Phenyl C2'/C6'
8112.97Pyrazole C4
912.00CH₃

Experimental Protocols

Synthesis of this compound[1]

The synthesis of the title compound is achieved through a two-step process starting from the corresponding ester.

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

A cyclocondensation reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine yields the ester intermediate.

Step 2: Hydrolysis to this compound

  • A mixture of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.29 g, 5 mmol) and potassium hydroxide (0.28 g, 5 mmol) in ethanol (25 ml) is prepared.

  • The mixture is heated under reflux for 5 hours.

  • The solvent is then removed in vacuo.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • The solid is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.

NMR Sample Preparation and Data Acquisition[1]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: The ¹H and ¹³C NMR spectra were recorded on a Bruker AV III 400 NMR spectrometer.

  • Probe: A 5-mm PABBO BB-1H probe was used.

  • Solvent: DMSO-d₆.

  • Temperature: All spectra were recorded at room temperature.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent signal as a reference.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_interpretation Data Interpretation start Starting Materials (Ethyl Acetoacetate, DMF-DMA, Phenylhydrazine) ester Cyclocondensation (Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) start->ester hydrolysis Basic Hydrolysis (KOH, Ethanol) ester->hydrolysis product This compound hydrolysis->product sample_prep Sample Preparation (Dissolve in DMSO-d₆) product->sample_prep data_acq Data Acquisition (400 MHz NMR Spectrometer) sample_prep->data_acq h1_nmr ¹H NMR Spectrum data_acq->h1_nmr c13_nmr ¹³C NMR Spectrum data_acq->c13_nmr assignment Spectral Assignment (Chemical Shifts, Multiplicity, Integration) h1_nmr->assignment c13_nmr->assignment structure_elucidation Structure Confirmation assignment->structure_elucidation

References

Application Note: FT-IR Analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold. A critical aspect of its characterization is the structural elucidation and confirmation of its functional groups, for which Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique. This application note provides detailed protocols for the FT-IR analysis of this compound using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods, along with a summary of its characteristic vibrational frequencies.

Data Presentation

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The experimental data, along with assignments, are summarized in the table below. For comparative purposes, characteristic FT-IR peaks for related pyrazole derivatives are also included.

Table 1: FT-IR Peak Assignments for this compound and Related Compounds.

Wavenumber (cm⁻¹)Functional Group AssignmentCompoundReference
3419O-H stretch (carboxylic acid dimer)This compound[1]
2978C-H stretch (methyl and phenyl)This compound[1]
1674C=O stretch (carboxylic acid)1H-pyrazole-3,5-dicarboxylic acid[2]
1531C-C and C-N stretch (pyrazole ring)This compound[1]
1489Asymmetric C=O stretch1H-pyrazole-3,5-dicarboxylic acid[2]
1557, 1445, 1393, 1317, 1266, 1204Pyrazole ring stretching and bending1H-pyrazole-3,5-dicarboxylic acid[2]
3204O-H stretchMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[3]
1728C=O stretch (ester)Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[3]

Experimental Protocols

Two primary methods for the FT-IR analysis of solid samples like this compound are the KBr pellet technique and ATR-FTIR spectroscopy.

Protocol 1: KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet.

Materials and Equipment:

  • This compound (sample)

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Sample Grinding: Grind approximately 1-2 mg of the sample into a fine powder using an agate mortar and pestle.[4]

  • Mixing with KBr: Add about 100-200 mg of dry KBr to the mortar and mix thoroughly with the ground sample.[4] The mixture should be homogenous.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[4]

  • Background Spectrum: Place an empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

  • Data Processing: Process the acquired spectrum by subtracting the background and performing any necessary baseline corrections.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.[5][6][7]

Materials and Equipment:

  • This compound (sample)

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a lint-free cloth soaked in a suitable solvent like isopropanol, and allow it to dry completely.[8]

  • Background Spectrum: With the clean and dry ATR crystal, record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal using a clean spatula, ensuring the crystal surface is fully covered.[4]

  • Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure on the sample, ensuring good contact with the crystal.[4]

  • Sample Analysis: Acquire the FT-IR spectrum of the sample.

  • Data Processing: Process the spectrum by subtracting the background and applying any necessary corrections.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the FT-IR analysis of this compound.

KBr_Pellet_Workflow grind Grind Sample (1-2 mg) mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press background Record Background press->background analyze Analyze Sample Pellet background->analyze process Process Spectrum analyze->process

Caption: Workflow for FT-IR analysis using the KBr pellet method.

ATR_FTIR_Workflow clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure analyze Acquire Spectrum apply_pressure->analyze process Process Spectrum analyze->process

Caption: Workflow for FT-IR analysis using the ATR method.

References

Application Notes: Antimicrobial Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry.[1][2] Their versatile chemical nature allows for a wide range of structural modifications, leading to a broad spectrum of biological activities.[1][3] Among these, the antimicrobial properties of pyrazole derivatives have garnered considerable attention from researchers, driven by the urgent need for novel therapeutic agents to combat the rise of multidrug-resistant (MDR) pathogens.[2][4] Compounds incorporating the pyrazole nucleus have demonstrated potent activity against a variety of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5] This document provides an overview of their mechanism of action, summarizes key quantitative data on their antimicrobial efficacy, and presents detailed protocols for their synthesis and antimicrobial evaluation.

Mechanism of Action

The antimicrobial effects of pyrazole derivatives are often attributed to their ability to interfere with essential microbial metabolic pathways.[5] While the exact mechanism can vary depending on the specific structural modifications of the pyrazole core, a prominent target is the bacterial DNA gyrase (a type II topoisomerase).[2][6]

  • Inhibition of DNA Gyrase and Topoisomerase IV: DNA gyrase is a critical enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[2] Pyrazole derivatives have been shown to inhibit this enzyme, thereby disrupting DNA synthesis and leading to bacterial cell death.[2][5] In silico molecular docking studies have revealed that these compounds can bind to the active site of DNA gyrase, preventing its normal function.[6] Similarly, some derivatives also target topoisomerase IV, another enzyme crucial for bacterial cell division.[5]

  • Other Mechanisms: Besides DNA gyrase inhibition, other mechanisms have been proposed. Some pyrazole derivatives are believed to disrupt the bacterial cell wall, while others may inhibit protein synthesis.[5] The broad spectrum of activity observed in many pyrazole compounds suggests they may act via multiple pathways.[5]

DNA_Gyrase_Inhibition Mechanism of Action: Inhibition of Bacterial DNA Gyrase cluster_bacterium Bacterial Cell cluster_action DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication->DNA_Gyrase requires Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA converts Relaxed_DNA Relaxed DNA Supercoiled_DNA->DNA_Replication enables Pyrazole Pyrazole Derivative Inhibition Inhibition Pyrazole->Inhibition Inhibition->DNA_Gyrase Disruption Disruption of DNA Synthesis Inhibition->Disruption Cell_Death Bactericidal Effect (Cell Death) Disruption->Cell_Death

Mechanism of Action: Inhibition of Bacterial DNA Gyrase.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various pyrazole derivatives against a panel of pathogenic bacteria and fungi. These values, typically measured in µg/mL or mg/mL, represent the lowest concentration of the compound required to inhibit visible growth or kill the microorganism, respectively.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC/MBC in µg/mL) | Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Drug (MIC) | Citations | | :--- | :--- | :--- | :--- | :--- | | | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | | | | Hydrazone 21a | 62.5 | 62.5 | 125 | 125 | Chloramphenicol (125) |[7] | | Imidazo-pyridine 18 | <1 (MBC) | - | <1 (MBC) | <1 (MBC) | Ciprofloxacin |[5] | | Naphthyl-hydrazone 6 | 0.78 - 1.56 | - | - | - | - |[5] | | Aminoguanidine 12 | 1 - 8 | - | 1 | - | Moxifloxacin (2) |[5] | | Compound 3 | 0.25 (S. epidermidis) | - | 0.25 | - | Ciprofloxacin |[8] | | Compound 21c | - | - | - | - | Gatifloxacin (1) |[9] | | Compound 23h | 0.25 (MDR strain) | - | 0.25 (MDR strain) | - | Gatifloxacin (1) |[9] | | Pyrazoline 9 | 4 (MDR strain) | - | >128 | >128 | - |[4] |

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/Derivative Candida albicans Aspergillus flavus Aspergillus niger Reference Drug (MIC) Citations
Hydrazone 21a 2.9 7.8 - Clotrimazole (31.25) [7]
Compound 6b, 6f, 6g, 6j, 6k Active - Active Griseofulvin [10]

| Compound 2 | 1 | - | 1 | Clotrimazole |[8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial screening of pyrazole derivatives, based on established laboratory procedures.

Protocol 1: General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The following is a generalized workflow for a multi-step synthesis.

Synthesis_Workflow Experimental Workflow: General Synthesis of Pyrazole Derivatives Start Starting Materials (e.g., Hydrazide, α-haloketone, Thiosemicarbazide) Reaction Reaction Step 1: Cyclization/Condensation (e.g., Reflux in Ethanol) Start->Reaction Intermediate Crude Pyrazole Intermediate Reaction->Intermediate Purification1 Purification (e.g., Recrystallization, Column Chromatography) Intermediate->Purification1 Characterization1 Characterization (IR, NMR, Mass Spec) Purification1->Characterization1 Reaction2 Reaction Step 2: Functional Group Modification (e.g., Schiff Base Reaction) Characterization1->Reaction2 Verified Intermediate Final_Product Crude Final Derivative Reaction2->Final_Product Purification2 Final Purification Final_Product->Purification2 Final_Characterization Final Product Characterization (IR, NMR, Elemental Analysis) Purification2->Final_Characterization Store Store Pure Compound Final_Characterization->Store Verified Product

Experimental Workflow: Synthesis of Pyrazole Derivatives.

Methodology:

  • Reaction Setup: A mixture of appropriate starting materials, such as substituted hydrazides, thiosemicarbazides, and α-haloketones, is prepared in a suitable solvent like ethanol.[10][11]

  • Condensation/Cyclization: The reaction mixture is typically refluxed for several hours to facilitate the formation of the pyrazole ring.[11][12] Alternatively, reactions can sometimes be carried out by grinding the reactants at room temperature.[11]

  • Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the precipitated solid (the crude pyrazole intermediate) is collected by filtration.[12]

  • Purification and Characterization: The crude product is purified using standard techniques like recrystallization from an appropriate solvent (e.g., ethanol, dioxane).[12] The structure of the purified intermediate is confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry.[7][10][12]

  • Further Modification (Optional): The pyrazole intermediate can undergo further reactions, such as Schiff base formation with various aldehydes, to produce the final target derivatives.[10]

  • Final Purification and Storage: The final product is purified and characterized as described in step 4. The pure compound is then dried and stored for biological evaluation.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[6][13]

MIC_Workflow Experimental Workflow: MIC Determination via Broth Microdilution cluster_prep Preparation cluster_plate Assay (96-Well Microplate) Stock Prepare Stock Solution of Pyrazole Compound (e.g., in DMSO) Dilution Perform 2-fold Serial Dilutions of Compound in Broth Stock->Dilution Media Prepare Liquid Growth Medium (e.g., Mueller-Hinton Broth) Media->Dilution Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Add_Inoculum Add Microbial Inoculum to Each Well Inoculum->Add_Inoculum Dilution->Add_Inoculum Controls Include Controls: - Growth Control (no compound) - Sterility Control (no inoculum) Incubation Incubate Plate (e.g., 37°C for 24 hours) Add_Inoculum->Incubation Controls->Incubation Reading Read Results Visually or with Plate Reader Incubation->Reading MIC_Det Determine MIC: Lowest concentration with no visible growth Reading->MIC_Det

Experimental Workflow: MIC Determination via Broth Microdilution.

Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare stock solutions of the synthesized pyrazole derivatives, typically in dimethyl sulfoxide (DMSO).[14]

    • Growth Media: Use appropriate liquid media, such as Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi.[8]

    • Microbial Culture: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.[14] This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Procedure (in 96-well microtiter plates):

    • Serial Dilution: Add the growth medium to all wells. Perform a two-fold serial dilution of the compound stock solution across the plate to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[4][13]

    • Inoculation: Add the diluted microbial suspension to each well.

    • Controls: Include a positive control (microbes in broth without any compound) and a negative control (broth only, to check for sterility). A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) is also tested as a reference.[10][13]

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or 48 hours for fungi.[8][10]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13][14] This can be assessed visually or by using a microplate reader.

References

Application Notes and Protocols for Investigating the Anticancer Properties of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of pyrazole compounds, detailing their mechanisms of action and providing established protocols for their evaluation. The information is intended to guide researchers in the screening and characterization of novel pyrazole derivatives as potential anticancer agents.

Introduction to Pyrazole Compounds in Oncology

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] In the field of oncology, numerous pyrazole-based molecules have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[3][4] Their mechanisms of action are varied and include the disruption of microtubule dynamics, inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs), modulation of critical signaling pathways such as the PI3K/Akt pathway, and the induction of programmed cell death (apoptosis).[1][4][5] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and selectivity.[1][2]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of various pyrazole compounds has been extensively documented. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of selected pyrazole derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 111cMCF-7 (Breast)Not Specified
Compound 111cHeLa (Cervical)Not Specified
Compound A (4-chloro substitution)HeLa (Cervical)4.94
Pyrazole Benzamide DerivativeMCF-7 (Breast)4.98 - 92.62 (µg/mL)[3]
Pyrazole Dihydro Triazinone DerivativeHCT-116 (Colon)7.74 - 82.49 (µg/mL)[3]
4-bromophenyl substituted pyrazoleMCF-7 (Breast)5.8[3]
4-bromophenyl substituted pyrazoleA549 (Lung)8.0[3]
4-bromophenyl substituted pyrazoleHeLa (Cervical)9.8[3]
Compound 37MCF-7 (Breast)5.21[4]
Compound 43MCF-7 (Breast)0.25[4]
Compound 33HCT-116, MCF-7, HepG2, A549< 23.7[4]
Compound 34HCT-116, MCF-7, HepG2, A549< 23.7[4]
Compound 11AsPC-1 (Pancreatic)16.8[6]
Compound 11U251 (Glioblastoma)11.9[6]
Compound 24ePC-3 (Prostate)4.2[7]
Compound 24eDU 145 (Prostate)3.6[7]
Compound 24eMCF-7 (Breast)5.5[7]
Compound 24eMDA-MB-231 (Breast)6.6[7]
Compound 24eHeLa (Cervical)8.5[7]
Compound b17HepG-2 (Liver)3.57[8]

Key Mechanisms of Action and Signaling Pathways

The anticancer effects of pyrazole compounds are often attributed to their interaction with specific molecular targets and signaling pathways crucial for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition

Certain pyrazole derivatives act as microtubule-destabilizing agents, similar to well-known anticancer drugs like combretastatins. By binding to tubulin, they inhibit its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Disruption leads to Pyrazole Compound Pyrazole Compound Pyrazole Compound->Tubulin Dimers Binds to Apoptosis Apoptosis Mitotic Arrest->Apoptosis G G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase Cell Cycle Progression G2 Phase G2 Phase S Phase->G2 Phase Cell Cycle Progression M Phase M Phase G2 Phase->M Phase Cell Cycle Progression M Phase->G1 Phase Cell Cycle Progression CDK2/Cyclin E CDK2/Cyclin E CDK2/Cyclin E->S Phase Promotes G1/S Transition Cell Cycle Arrest Cell Cycle Arrest Pyrazole Compound Pyrazole Compound Pyrazole Compound->CDK2/Cyclin E Inhibits Pyrazole Compound->Cell Cycle Arrest G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes Pyrazole Compound Pyrazole Compound Pyrazole Compound->PI3K Inhibits Apoptosis Apoptosis Pyrazole Compound->Apoptosis Induces G Start Start Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Screening (MTT Assay) Apoptosis Analysis (Annexin V/PI Staining) Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity Screening (MTT Assay)->Apoptosis Analysis (Annexin V/PI Staining) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Analysis (Annexin V/PI Staining)->Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies Mechanism of Action Studies Cell Cycle Analysis (Flow Cytometry)->Mechanism of Action Studies Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Kinase Inhibition Assays Kinase Inhibition Assays Mechanism of Action Studies->Kinase Inhibition Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay End End Western Blotting->End Kinase Inhibition Assays->End Tubulin Polymerization Assay->End

References

Application Notes and Protocols for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including well-documented anti-inflammatory properties.[1][2] Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on a pyrazole scaffold, highlighting the therapeutic potential of this chemical family.[3] These compounds often exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][5] This document provides a detailed overview of the potential anti-inflammatory applications of this compound, including reference data from structurally related compounds, and comprehensive protocols for its evaluation.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism by which many pyrazole derivatives exhibit anti-inflammatory activity is through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[4] Some pyrazole compounds also show inhibitory effects on 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid pathway responsible for the production of leukotrienes.[6] The dual inhibition of COX and LOX pathways is a desirable characteristic for an anti-inflammatory agent as it can lead to a broader spectrum of activity and potentially a more favorable side-effect profile compared to traditional NSAIDs.[3]

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa Stimuli cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgg2 PGG₂ cox->pgg2 hpete 5-HPETE lox->hpete pgh2 PGH₂ pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) pgh2->prostaglandins thromboxane Thromboxane A₂ pgh2->thromboxane inflammation_cox Inflammation, Pain, Fever prostaglandins->inflammation_cox platelet Platelet Aggregation thromboxane->platelet lta4 LTA₄ hpete->lta4 ltb4 LTB₄ lta4->ltb4 ltc4 LTC₄, LTD₄, LTE₄ lta4->ltc4 chemotaxis Chemotaxis ltb4->chemotaxis inflammation_lox Inflammation, Bronchoconstriction ltc4->inflammation_lox inhibitor 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid (Potential Inhibitor) inhibitor->cox inhibitor->lox

Caption: Arachidonic Acid Cascade and Potential Inhibition by this compound.

Quantitative Data for Structurally Related Pyrazole Derivatives

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference)>100.045>222[3]
Indomethacin (Reference)0.11.30.07[6]
Pyrazolone Derivative 34.481.313.41[6]
Pyrazolone Derivative 41.321.001.32[6]
Hybrid Pyrazole 5u45.231.7925.27[4]
Hybrid Pyrazole 5s204.512.5181.48[4]

Table 2: In Vitro 5-LOX Inhibitory Activity of Pyrazole and Related Derivatives

Compound/Derivative5-LOX IC₅₀ (µM)Reference
Zileuton (Reference)0.18[5]
Pyrazolone Derivative 31.03[6]
Pyrazolone Derivative 41.06[6]
Pyrazoline Derivative 2g80[3]
Isoxazole Derivative C38.47[7]
Isoxazole Derivative C510.48[7]

Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)

Compound/DerivativeDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Indomethacin (Reference)1055.33[2]
Pyrazolylthiazole 1p10093.063[8]
Pyrazolylthiazole 2c10091.323[8]
Pyrazole Derivative 5b5075.83[2]
Hybrid Pyrazole 5u5080.633[4]

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of the anti-inflammatory potential of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.[1][4]

COX_Inhibition_Workflow start Start prep Prepare Reagents: - Assay Buffer (Tris-HCl) - Heme Cofactor - COX-1/COX-2 Enzymes - Test Compound Dilutions - Arachidonic Acid (Substrate) start->prep plate Plate Setup (96-well): - Add Assay Buffer, Heme, and Enzyme prep->plate incubate_inhibitor Add Test Compound or Vehicle (DMSO) Incubate for 15 min at 25°C plate->incubate_inhibitor initiate Initiate Reaction: Add Arachidonic Acid incubate_inhibitor->initiate incubate_reaction Incubate for 10 min at 37°C initiate->incubate_reaction terminate Terminate Reaction: Add Stop Solution (e.g., HCl) incubate_reaction->terminate detect Detect Prostaglandin E₂ (PGE₂) Production (e.g., using EIA kit) terminate->detect analyze Calculate % Inhibition and IC₅₀ Value detect->analyze end End analyze->end

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in DMSO

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E₂ (PGE₂) Enzyme Immunoassay (EIA) Kit

  • 96-well microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme Reaction Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Pre-incubation: Add the diluted test compound, reference inhibitor, or vehicle (DMSO) to the respective wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of the test compound on 5-LOX activity.[6][9]

Materials:

  • 5-Lipoxygenase (from potato or human recombinant)

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.3)

  • Linoleic acid (substrate)

  • Test compound dissolved in DMSO

  • Reference inhibitor (e.g., Zileuton)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing the assay buffer and the 5-LOX enzyme solution.

  • Inhibitor Incubation: Add the test compound or reference inhibitor at various concentrations to the assay mixture. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance at 234 nm for 3-5 minutes at 25°C. The increase in absorbance corresponds to the formation of hydroperoxides.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.[2][10][11]

Paw_Edema_Workflow start Start acclimatize Acclimatize Animals (e.g., Wistar rats or Swiss albino mice) start->acclimatize fast Fast Animals Overnight (with free access to water) acclimatize->fast baseline Measure Initial Paw Volume (Baseline) fast->baseline dosing Administer Test Compound, Reference Drug (e.g., Indomethacin), or Vehicle (p.o. or i.p.) baseline->dosing induce Induce Inflammation: Inject Carrageenan (1% in saline) into the sub-plantar region of the right hind paw (after 30-60 min) dosing->induce measure Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan) induce->measure analyze Calculate Paw Edema Volume and % Inhibition of Edema measure->analyze end End analyze->end

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Carrageenan (lambda, Type IV)

  • Saline solution (0.9% NaCl)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[5][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound dissolved in DMSO

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to the supernatant.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated control. Calculate the IC₅₀ value.

  • Cell Viability Assay (e.g., MTT assay): Perform a cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.[5]

Conclusion

This compound, as a member of the pyrazole class of compounds, holds significant promise as a potential anti-inflammatory agent. The provided application notes and detailed experimental protocols offer a comprehensive framework for researchers and drug development professionals to investigate its efficacy. The reference data from structurally related compounds suggest that inhibition of COX and potentially LOX enzymes is a likely mechanism of action. Rigorous evaluation using the described in vitro and in vivo models will be crucial to fully characterize the anti-inflammatory profile of this compound and determine its therapeutic potential.

References

Application Notes and Protocols: Pyrazole Derivatives as Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in agrochemical research due to their potent and broad-spectrum fungicidal activities.[1][2][3] These compounds have proven effective against a wide range of phytopathogenic fungi that threaten crop yield and quality.[1][4] The versatility of the pyrazole scaffold allows for extensive chemical modification, leading to the development of fungicides with optimized efficacy, target specificity, and environmental profiles.[1] Notably, pyrazole carboxamides have emerged as a prominent subgroup, with several commercialized fungicides belonging to this class.[5][6] This document provides an overview of the application of pyrazole derivatives as fungicides, their mechanism of action, quantitative activity data, and detailed experimental protocols for their synthesis and evaluation.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

A primary mechanism of action for many fungicidal pyrazole derivatives, particularly pyrazole carboxamides, is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial respiratory chain.[5][7] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the electron transport chain for ATP production.[8][7] By binding to the SDH enzyme, these pyrazole derivatives block the electron transport chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.[8] Molecular docking studies have suggested that these compounds can interact with key amino acid residues, such as tryptophan, within the SDH protein.[5]

Fungicide_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cell Fungal Cell Pyrazoles Pyrazole Derivatives SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition ETC Electron Transport Chain SDH->ETC e- TCA TCA Cycle Succinate Succinate TCA->Succinate ATP ATP Synthesis ETC->ATP CellDeath Cell Death ATP->CellDeath Depletion leads to Succinate->SDH Fumarate Fumarate Succinate->Fumarate Oxidation Fumarate->TCA Synthesis_Workflow cluster_synthesis Synthesis of Pyrazole Carboxylic Acid cluster_coupling Amide Coupling cluster_analysis Purification & Characterization start Start Materials (e.g., Acetoacetic ester, hydrazine hydrate) intermediate1 Ethyl 1H-pyrazole-4-carboxylate start->intermediate1 Cyclization intermediate2 1H-pyrazole-4-carboxylic acid intermediate1->intermediate2 Saponification & Acidification intermediate3 Pyrazole acid chloride intermediate2->intermediate3 Chlorination (e.g., SOCl2) product Pyrazole Carboxamide Derivative intermediate3->product Coupling Reaction amine Substituted Amine amine->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your synthetic success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: A widely employed and robust method is a two-step process. The first step is the Knorr pyrazole synthesis, which involves the condensation of phenylhydrazine with a β-ketoester, typically ethyl acetoacetate, to form the intermediate 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2][3] This intermediate is then functionalized at the C4 position and converted to the carboxylic acid. A common approach involves formylation at the C4 position using the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to the carboxylic acid.[4][5][6] An alternative one-pot approach involves the reaction of phenylhydrazine with ethyl 2-formylacetoacetate, followed by hydrolysis of the resulting ester.

Q2: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A2: Low yields in pyrazole synthesis are a frequent issue and can stem from several factors.[7] Key areas to investigate include:

  • Incomplete Reaction: The cyclocondensation can be slow. Ensure you are using an appropriate acid catalyst, like a few drops of glacial acetic acid, to facilitate the reaction.[3][8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[7]

  • Side-Product Formation: The formation of regioisomers (if using unsymmetrical starting materials), hydrazone intermediates, or pyrazolium salts can significantly reduce the yield of the desired product.[7]

  • Reactant Stability: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to degradation and the formation of colored impurities.[7] Using freshly distilled or high-purity phenylhydrazine and running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and pH are critical parameters.[7][9] Systematic optimization of these conditions may be necessary to improve the yield.

Q3: My TLC plate shows multiple spots, and the reaction mixture is discolored. What are the likely side products?

A3: Discoloration is common, especially when using hydrazine salts, and is often due to impurities from the hydrazine starting material.[7] The multiple spots on your TLC can indicate a variety of species:

  • Unreacted Starting Materials: Phenylhydrazine or the β-dicarbonyl compound.

  • Hydrazone Intermediate: Incomplete cyclization can lead to the isolation of the hydrazone intermediate.[3]

  • Pyrazolone Tautomer: The initial product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, exists in equilibrium with its 5-hydroxypyrazole tautomer.

  • Colored Impurities: Oxidative degradation of hydrazine can produce colored byproducts.[7] Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction.[8]

Q4: How can I effectively purify the final this compound?

A4: Purification typically involves the following steps:

  • Acid-Base Extraction: Since the final product is a carboxylic acid, you can dissolve the crude material in a basic aqueous solution (e.g., 1M NaOH), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid.

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.[7]

  • Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed on the ester intermediate before the final hydrolysis step.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Formation
Possible CauseRecommended SolutionCitation
Poor Reactant Quality Phenylhydrazine can degrade upon storage. Use freshly distilled or high-purity reagent. Ensure the β-ketoester is of high quality.[7][9]
Incorrect pH The reaction requires acid catalysis, but excess acid can form pyrazolium salts. Use a catalytic amount (2-3 drops) of glacial acetic acid. If using a hydrazine salt, add a mild base like sodium acetate.[3][8]
Suboptimal Temperature The reaction is often exothermic but may require heating for less reactive substrates. Monitor by TLC to find the optimal temperature and time. Start at room temperature and gently heat if the reaction is slow.[7][8]
Improper Stoichiometry Ensure the correct molar ratios are used. A slight excess of hydrazine (1.0-1.2 equivalents) may help drive the reaction to completion.[7]
Problem 2: Formation of Oily Product or Difficulty with Crystallization
Possible CauseRecommended SolutionCitation
Residual Solvent Ensure all reaction solvent is removed under reduced pressure before attempting crystallization.
Presence of Impurities Oily products are often the result of impurities inhibiting crystal lattice formation. Attempt to purify via acid-base extraction or column chromatography before recrystallization.[7]
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a small crystal of the pure product can also initiate crystallization.
Incorrect Crystallization Solvent The solvent may be too polar or non-polar. Try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. For recrystallization, use a binary solvent system (e.g., ethanol/water) and cool the solution slowly.[7]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Intermediate)

This protocol is based on the Knorr pyrazole synthesis.[3][10]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) to a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Phenylhydrazine: Slowly add phenylhydrazine (1.0-1.1 eq) to the stirred solution. If using glacial acetic acid as the solvent, no additional catalyst is needed. If using ethanol, add 3-4 drops of glacial acetic acid.[3]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 1-2 hours.[3] Monitor the reaction's progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).

  • Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates as a solid. Collect the solid by vacuum filtration and wash with cold ethanol or diethyl ether. If no solid forms, remove the solvent under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be recrystallized from ethanol.

Protocol 2: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
  • Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring. Stir the mixture for 15-20 minutes to form the Vilsmeier reagent.[4][5]

  • Reaction: To this reagent, add the 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) from the previous step portion-wise, ensuring the temperature remains low. After the addition is complete, heat the reaction mixture under reflux for 1.5-2 hours.[4]

  • Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base such as sodium hydroxide or sodium bicarbonate until a precipitate forms. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Protocol 3: Oxidation to this compound
  • Reaction Setup: Suspend the aldehyde from Protocol 2 in a suitable solvent like acetic acid or an acetone/water mixture.

  • Oxidation: Add a suitable oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) portion-wise while monitoring the temperature.

  • Workup and Isolation: After the reaction is complete (indicated by TLC or a color change), quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄). Filter the mixture to remove manganese dioxide or chromium salts. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure product.

Section 4: Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Observations
1EthanolAcetic Acid (5%)80 (Reflux)285Clean reaction, product precipitates on cooling.
2Acetic AcidNone100192Faster reaction, higher yield.
3TolueneAcetic Acid (5%)110 (Reflux)375Slower reaction, some discoloration.
4EthanolNone80 (Reflux)640Very slow conversion, incomplete reaction.
5WaterAcetic Acid (5%)100 (Reflux)465Product solubility can be an issue for isolation.

Note: Data are illustrative and intended to guide optimization. Actual results may vary based on specific substrate purity and experimental setup.

Section 5: Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Reactants Phenylhydrazine + Ethyl Acetoacetate Step1 Step 1: Knorr Cyclization (Solvent, Catalyst, Heat) Reactants->Step1 Intermediate Intermediate: 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Step1->Intermediate Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) Intermediate->Step2 Aldehyde Intermediate: 5-Methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Step2->Aldehyde Step3 Step 3: Oxidation (e.g., KMnO4) Aldehyde->Step3 Product Final Product: 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid Step3->Product Troubleshooting Problem Low Yield Observed Cause1 Poor Reactant Quality? Problem->Cause1 Cause2 Suboptimal Conditions? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Cause4 Loss During Workup? Problem->Cause4 Sol1 Use high-purity or freshly distilled reactants. Run under N2. Cause1->Sol1 Sol2 Optimize Temperature, Time, pH. Monitor reaction by TLC. Cause2->Sol2 Sol3 Analyze crude by NMR/MS. Adjust conditions to minimize impurities (e.g., pH control). Cause3->Sol3 Sol4 Optimize extraction pH. Choose better recrystallization solvent. Avoid emulsions. Cause4->Sol4

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of pyrazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude pyrazole carboxylic acids?

A1: Common impurities include unreacted starting materials, regioisomers formed during synthesis, byproducts from side reactions, and residual solvents. The nature of the impurities will depend on the synthetic route employed.

Q2: How do I choose the best purification method for my pyrazole carboxylic acid?

A2: The choice of purification method depends on the physical and chemical properties of your compound and its impurities. Key factors to consider include the polarity of the compound, the nature of the impurities (e.g., acidic, basic, neutral), and the scale of the purification. A logical workflow for selecting a suitable method is provided in the "Purification Method Selection Workflow" diagram below.

Q3: My pyrazole carboxylic acid is a solid. Is recrystallization always the best option?

A3: Recrystallization is an excellent method for purifying solid pyrazole carboxylic acids, especially when dealing with crystalline compounds and when impurities have different solubility profiles. However, if your compound is an oil, or if it co-crystallizes with impurities, other methods like column chromatography or acid-base extraction may be more effective.

Q4: Can I use acid-base extraction to purify my pyrazole carboxylic acid?

A4: Yes, acid-base extraction is a powerful technique for separating pyrazole carboxylic acids from neutral or basic impurities. By converting the carboxylic acid to its water-soluble salt with a base, it can be extracted into an aqueous layer, leaving non-acidic impurities in the organic layer. The carboxylic acid is then recovered by acidifying the aqueous layer.

Q5: When should I use column chromatography?

A5: Column chromatography is particularly useful for separating compounds with similar polarities, such as regioisomers, or for purifying non-crystalline materials (oils). It is also effective for removing impurities that are not easily separated by recrystallization or acid-base extraction.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
No crystal formation - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase concentration.- Add a less polar "anti-solvent" dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly.- Use a lower-boiling point solvent.- Add a small amount of a co-solvent to increase solubility at the boiling point.- Allow the solution to cool more slowly.
Low recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize precipitation.- Consider a different solvent in which the compound is less soluble when cold.
Poor purity of crystals - Impurities are co-crystallizing.- Inefficient removal of mother liquor.- Perform a second recrystallization.- Ensure slow crystal growth to minimize inclusion of impurities.- Wash the crystals with a small amount of cold, fresh solvent.
Acid-Base Extraction Issues
ProblemPossible CauseSolution
Low yield of recovered acid - Incomplete extraction into the aqueous phase.- Incomplete precipitation upon acidification.- Ensure thorough mixing of the organic and aqueous layers during extraction.- Perform multiple extractions with the basic solution.- Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH 1-2).
Emulsion formation - Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product is an oil after acidification - The melting point of the carboxylic acid is below room temperature or it is forming a hydrate.- Extract the oily product back into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.- If a hydrate is suspected, try dissolving the oil in a minimal amount of a suitable solvent and adding a drying agent.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of compounds - Inappropriate solvent system (eluent).- Column overloading.- Optimize the eluent polarity using Thin Layer Chromatography (TLC). A good starting point is a solvent system that gives an Rf value of 0.2-0.4 for the desired compound.- Use a larger column or a smaller amount of crude material.
Tailing of peaks - The compound is too polar for the eluent.- Interaction with acidic silica gel.- Increase the polarity of the eluent.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape.
Cracking of the silica gel bed - Running the column dry.- Heat generated during elution.- Always keep the silica gel bed covered with solvent.- For highly exothermic separations, consider using a wider column or a jacketed column.

Purification Protocols

Recrystallization

This protocol describes the single-solvent recrystallization of a solid pyrazole carboxylic acid.

Materials:

  • Crude pyrazole carboxylic acid

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the pyrazole carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them, or for more complete drying, in a desiccator or vacuum oven.

Acid-Base Extraction

This protocol describes the separation of a pyrazole carboxylic acid from neutral impurities.

Materials:

  • Crude pyrazole carboxylic acid containing neutral impurities

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude material in a suitable organic solvent in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the carboxylic acid. Combine all aqueous extracts.

  • Backwash (Optional): To remove any residual neutral compound from the combined aqueous extracts, perform a backwash with a small amount of the organic solvent. Discard the organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~1-2, check with pH paper). The pyrazole carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.

Column Chromatography

This protocol describes the purification of a pyrazole carboxylic acid using silica gel flash chromatography.

Materials:

  • Crude pyrazole carboxylic acid

  • Silica gel (for flash chromatography)

  • Eluent (solvent system determined by TLC, e.g., hexane/ethyl acetate with a small amount of acetic acid)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. A suitable system will give a good separation of the desired compound from impurities, with an Rf value for the product of around 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent. Add a layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or a hand pump) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in fractions using test tubes or other suitable containers.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified pyrazole carboxylic acid.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following tables provide an overview of typical yields and purities that can be achieved with different purification methods for pyrazole carboxylic acids. It is important to note that these values are illustrative and can vary significantly depending on the specific compound, the nature and amount of impurities, and the experimental conditions.

Table 1: Recrystallization

Pyrazole Carboxylic Acid DerivativeSolvent SystemYield (%)Purity (%)Reference
Phenyl-1H-pyrazole-4-carboxylic acidsEthanol48-85>95 (by NMR)[1]
3,4-dimethylpyrazole (as phosphate salt)Acetone~85>98:2 isomer ratio[2]

Table 2: Acid-Base Extraction

Quantitative data for the purification of pyrazole carboxylic acids solely by acid-base extraction is not extensively reported in the literature, as it is often a step within a larger work-up procedure. However, it is a highly effective method for removing neutral or basic impurities, with recoveries of the acidic component generally being high (>90%) if performed carefully.

Table 3: Column Chromatography

Pyrazole Carboxylic Acid DerivativeEluent SystemYield (%)Purity (%)Reference
1,3,5-substituted pyrazole regioisomersEthyl acetateNot specifiedHigh purity (by NMR)[3]
Phenyl-1H-pyrazoles (precursors)Not specified91-98>95 (by HPLC)[1]

Visualizations

Purification Method Selection Workflow

Purification_Workflow start Crude Pyrazole Carboxylic Acid is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes impurities What is the nature of the impurities? is_solid->impurities No (Oil) is_pure Is the product pure? recrystallization->is_pure end Pure Product is_pure->end Yes is_pure->impurities No acid_base Perform Acid-Base Extraction impurities->acid_base Neutral or Basic column Perform Column Chromatography impurities->column Acidic or Isomeric acid_base->is_pure column->is_pure neutral_basic Neutral or Basic Impurities acidic_isomeric Acidic or Isomeric Impurities

Caption: A decision-making workflow for selecting an appropriate purification method.

Experimental Workflow for Acid-Base Extraction

Acid_Base_Extraction start Dissolve Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Shake and Separate Layers add_base->shake organic_layer Organic Layer (Neutral/Basic Impurities) shake->organic_layer aqueous_layer Aqueous Layer (Pyrazole Carboxylate Salt) shake->aqueous_layer acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitate Pyrazole Carboxylic Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Pyrazole Carboxylic Acid filter_dry->pure_product

Caption: A typical experimental workflow for purification by acid-base extraction.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific experimental issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrazole synthesis?

A1: The most prevalent side reaction is the formation of regioisomeric mixtures, which occurs when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones with substituted hydrazines.[1][2][3] Other common issues include the formation of stable, non-aromatic intermediates like hydroxylpyrazolidines that fail to dehydrate, the generation of pyrazolines from α,β-unsaturated ketones which require a separate oxidation step to yield the desired pyrazole, and side reactions stemming from impure starting materials.[1][2] In subsequent functionalization steps, such as N-alkylation of an existing pyrazole ring, formation of regioisomers is also a common challenge.[4][5]

Q2: My reaction is producing a mixture of regioisomers. Why is this happening and how can I control it?

A2: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly in the Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][3] The reaction can proceed via two different pathways depending on which carbonyl group the hydrazine initially attacks. This selectivity is governed by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions, such as solvent and pH.[1][6] For example, under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[1]

Q3: I have a low yield in my pyrazole synthesis. What are the likely causes?

A3: Low yields can result from several factors. The most common causes include incomplete reaction, suboptimal reaction conditions (temperature, time), incorrect choice or amount of catalyst, and the formation of unwanted side products or stable intermediates.[7] For instance, in some cases, a stable hydroxylpyrazolidine intermediate may form that does not readily dehydrate to the final pyrazole product without adjusting conditions, such as increasing the temperature or adding a dehydrating agent.[1][8] The purity of the starting materials is also critical, as impurities can lead to competing side reactions.[1]

Q4: My synthesis using an α,β-unsaturated ketone and hydrazine yielded a product, but it's not the expected pyrazole. What might it be?

A4: When reacting α,β-unsaturated ketones with hydrazines, the initial product is often a pyrazoline, which is a non-aromatic five-membered ring.[2][3] The pyrazole is then formed through a subsequent oxidation of the pyrazoline intermediate.[2][9] If you have isolated a stable product that is not the aromatic pyrazole, it is likely the corresponding pyrazoline. This intermediate will require an additional oxidation step to be converted to the final pyrazole product.[2][9]

Q5: Can highly reactive functional groups on my starting materials cause problems?

A5: Yes, the presence of highly reactive functional groups, such as azides or nitro groups, on the pyrazole ring or its precursors can lead to complex rearrangements and even ring-opening side reactions, especially when heated or under certain catalytic conditions.[1] If these reactive groups are not desired in the final product, it is crucial to carefully control the reaction temperature and potentially consider alternative synthetic routes that avoid such intermediates.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers
  • Problem: The reaction with an unsymmetrical 1,3-dicarbonyl produces a mixture of regioisomers that are difficult to separate.[10] This occurs because the substituents on the dicarbonyl compound have similar electronic and steric properties, resulting in a lack of selectivity during the initial nucleophilic attack by the hydrazine.[6]

  • Troubleshooting & Optimization:

    • Modify the Solvent: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[1][10][11]

    • Adjust Reaction pH: The reaction pathway can be influenced by pH.[1] For Knorr-type syntheses, adding a catalytic amount of a protic acid like acetic acid can facilitate the reaction and may influence the isomer ratio.[7][12] The optimal pH often needs to be determined empirically for specific substrates.[13]

    • Change Synthetic Strategy: If the above methods are ineffective, consider a more regioselective synthetic route. Methods like the 1,3-dipolar cycloaddition of diazo compounds with alkynes or using N-alkylated tosylhydrazones with terminal alkynes can offer unambiguous control over regiochemistry.[1][6]

Issue 2: Low or No Yield of the Desired Pyrazole
  • Problem: The reaction is not proceeding to completion, or the yield of the isolated pyrazole is significantly lower than expected.

  • Troubleshooting & Optimization:

    • Verify Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[7] If the reaction has stalled, consider increasing the reaction time or temperature.[7]

    • Optimize Catalyst: The choice and amount of acid or base catalyst are often critical.[7] For Knorr syntheses, catalytic amounts of acids like acetic acid are typically used.[12][14]

    • Address Stable Intermediates: If a stable intermediate such as a hydroxylpyrazolidine has formed, facilitate its dehydration to the pyrazole by increasing the reaction temperature or by adding a dehydrating agent.[1]

    • Ensure Purity of Reagents: Use pure starting materials, as impurities can significantly lower the yield by causing side reactions.[1]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine. This data highlights how solvent choice can be a powerful tool for controlling the formation of the desired regioisomer.[10][11]

1,3-Diketone Substrate (R1)SolventRatio of Regioisomer A : Regioisomer BReference
CF3Ethanol (EtOH)Major product is undesired Isomer B[11]
CF32,2,2-Trifluoroethanol (TFE)85 : 15[11]
2-furyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>98 : 2[10]
PhenylEthanol (EtOH)50 : 50[10]
Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)95 : 5[10]

Note: Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position. The specific ratios are highly dependent on the substrates used; this table illustrates a general trend.

Experimental Protocols

Protocol 1: General Procedure for the Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or 1-propanol).[12]

  • Addition of Reagents: Add the hydrazine derivative (1.1 - 2.0 eq) to the solution.[12] Add a catalytic amount (e.g., 3 drops) of glacial acetic acid.[12]

  • Reaction Execution: Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the substrates (e.g., 100°C for 1 hour).[12] Monitor the reaction progress by TLC until the starting material is consumed.[12]

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.[12] Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[1]

Protocol 2: Improving Regioselectivity with Fluorinated Alcohols

This protocol provides a method to enhance the regioselectivity of pyrazole formation using a fluorinated alcohol as the solvent.[6][11]

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6]

  • Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.[6]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by TLC or LC-MS.[6]

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the resulting crude product, which should be enriched in one regioisomer, by column chromatography or recrystallization.[1]

Visualization

Below is a logical workflow for troubleshooting common issues encountered during pyrazole synthesis.

G start Problem Identified: Low Yield or Multiple Products check_purity 1. Check Purity of Starting Materials start->check_purity analyze_products 2. Analyze Product Mixture (LCMS, NMR) check_purity->analyze_products If materials are pure impure_materials Solution: Purify Starting Materials (Distillation, Recrystallization) check_purity->impure_materials If materials are impure product_identity Identify Products analyze_products->product_identity isomers Regioisomers Detected product_identity->isomers Mixture intermediate Stable Intermediate Detected (e.g., Hydroxylpyrazolidine) product_identity->intermediate Single Byproduct low_conversion Low Conversion of Starting Material product_identity->low_conversion Starting Material Remains optimize_regio Solution: Optimize for Regioselectivity isomers->optimize_regio optimize_dehydration Solution: Promote Dehydration intermediate->optimize_dehydration optimize_conditions Solution: Optimize Reaction Conditions low_conversion->optimize_conditions solvents Change Solvent (TFE, HFIP) Adjust pH (Acid/Base Catalyst) optimize_regio->solvents dehydration_methods Increase Temperature Add Dehydrating Agent optimize_dehydration->dehydration_methods conditions_methods Increase Time / Temperature Check Catalyst Loading optimize_conditions->conditions_methods

Caption: A logical workflow for troubleshooting low yield or multiple products in pyrazole synthesis.

References

Technical Support Center: Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the analysis of pyrazole compounds.

Frequently Asked Questions (FAQs)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes not visible at all?

A: This is a common observation for pyrazoles and is typically due to two main reasons:

  • Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange rate is on the same timescale as the NMR experiment, it leads to significant signal broadening.[1]

  • Solvent Exchange: In protic solvents like methanol-d₄ or D₂O, the N-H proton can exchange with the solvent's deuterium atoms. This exchange can broaden the signal to the point where it disappears into the baseline.[1]

Troubleshooting Steps:

  • Use an Aprotic Solvent: Record the spectrum in a solvent such as DMSO-d₆ or CDCl₃. These solvents slow down the proton exchange with the solvent.[1]

  • Low-Temperature Analysis: Cooling the NMR probe can slow the rate of tautomeric exchange, which may result in a sharper, more defined N-H signal.[1][2]

  • D₂O Exchange Experiment: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. If the broad peak is an N-H proton, it will exchange with deuterium, causing the signal to disappear, thus confirming its identity.[1][3]

Q2: My ¹H NMR spectrum shows fewer signals for the pyrazole ring protons than I expected. What could be the cause?

A: This phenomenon is also a direct consequence of rapid prototropic tautomerism. In an unsymmetrically substituted pyrazole, the rapid exchange of the N-H proton between the two nitrogen atoms can make the C3 and C5 positions (and their attached protons) chemically equivalent on the NMR timescale. This leads to a simplified spectrum where the distinct signals for H3 and H5 merge into a single, averaged signal.[1]

Q3: How can I definitively assign the C3 and C5 signals in the ¹³C NMR spectrum of my unsymmetrically substituted pyrazole?

A: Assigning C3 and C5 can be challenging because their chemical shifts are highly dependent on the dominant tautomer in solution, which is influenced by the electronic nature of the substituents.[1][2]

Methods for Assignment:

  • Advanced 2D NMR: Use techniques like HMBC (Heteronuclear Multiple Bond Correlation). An HMBC spectrum will show correlations between protons and carbons over two or three bonds. By observing the correlation from a known proton (e.g., H4) to C3 and C5, you can often unambiguously assign the carbon signals.

  • Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives typically exist as a single tautomer.[2][4] Comparing the solid-state ¹³C NMR spectrum to the solution spectrum can help identify the major tautomer in solution and thus aid in the correct assignment of C3 and C5.[1]

Infrared (IR) Spectroscopy

Q1: The N-H stretching band in my IR spectrum is extremely broad and appears at a lower frequency than expected. Is this normal?

A: Yes, this is a characteristic feature of pyrazoles, particularly in the solid state or in concentrated solutions. The broad band, often centered around 2600-3200 cm⁻¹, is not a simple N-H stretch. It arises from strong intermolecular N-H···N hydrogen bonding, which leads to the formation of self-associated structures like dimers, trimers, or extended polymeric chains (catemers).[1][2][5] This strong hydrogen bonding weakens the N-H bond, shifting its stretching frequency to a lower wavenumber.

Q2: How can I reliably identify the characteristic pyrazole ring vibrations?

A: The pyrazole ring exhibits several characteristic stretching and bending vibrations in the fingerprint region (1200-1600 cm⁻¹), which include C=C and C=N stretching modes.[1] However, this region is often crowded with other signals. The most effective approach is to compare the IR spectrum of your unknown compound to that of a known, structurally similar pyrazole derivative. This comparison helps in identifying the characteristic pattern of ring bands.[1]

Crystallography

Q1: I am struggling to obtain single crystals of my pyrazole derivative suitable for X-ray diffraction. Are there common issues?

A: Yes, crystallizing pyrazole derivatives can be challenging. The strong hydrogen bonding that characterizes these molecules can lead to the formation of various aggregated states in solution, which can inhibit the growth of single, well-ordered crystals.[2] Furthermore, the presence of multiple conformers in solution can also complicate crystallization.

Troubleshooting Tip:

  • Systematic Solvent Screening: Experiment with a wide range of solvents with varying polarities and employ different crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Consider Co-crystallization: Introducing a co-former molecule that can form predictable hydrogen bonds with the pyrazole ring may facilitate the growth of high-quality crystals.

Q2: My crystal structure shows only one tautomer, but my NMR data suggests a mixture. Why is there a discrepancy?

A: This is a common and expected finding. A crystal lattice represents a highly ordered, low-energy state. During crystallization, one specific tautomer is typically selected and "locked" into the solid-state structure.[2][4] NMR spectroscopy, when performed in solution, provides a dynamic picture of the molecule, revealing the equilibrium that exists between different tautomers in that specific solvent environment.[2] The solid-state structure is a snapshot of one form, while the solution-state spectrum reflects the reality of the tautomeric equilibrium.

Data Presentation: Spectroscopic Information

The following tables summarize typical spectroscopic data for the pyrazole ring. Note that substituents can cause significant deviations from these values.

Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted Pyrazole Ring

NucleusPositionTypical Chemical Shift (ppm)Notes
¹HN1-H10.0 - 14.0Often very broad; position is highly dependent on solvent and concentration.[1]
¹HH3 / H5~7.6May appear as a single, averaged peak due to rapid tautomerism.[1][6]
¹HH4~6.3Typically a triplet due to coupling with H3 and H5.[1]
¹³CC3 / C5~135Assignment can be difficult due to tautomerism.[2]
¹³CC4~105Generally the most upfield carbon signal in the ring.

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)Notes
N-HStretch3200 - 2600Very broad due to strong intermolecular N-H···N hydrogen bonding.[1]
C-H (ring)Stretch3150 - 3000Aromatic C-H stretching.
C=N / C=C (ring)Stretch1600 - 1400A series of bands characteristic of the pyrazole ring structure.[1]

Experimental Protocols

Protocol 1: D₂O Exchange for ¹H NMR Spectroscopy

Objective: To confirm the identity of an N-H or O-H proton signal.

Methodology:

  • Initial Spectrum: Dissolve the pyrazole derivative in a suitable aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Addition of D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the initial and final spectra. The disappearance of a signal after the addition of D₂O confirms that it corresponds to an exchangeable proton (N-H or O-H).[1][3]

Protocol 2: Standard Analysis using Attenuated Total Reflectance (ATR) FTIR

Objective: To obtain a rapid and reliable IR spectrum of a solid pyrazole sample.

Methodology:

  • Sample Preparation: Ensure the pyrazole sample is a solid and reasonably dry. No further preparation is typically needed for ATR analysis.[1]

  • Background Scan: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with an appropriate solvent like isopropanol and allow it to evaporate completely. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure anvil to apply firm and even pressure, ensuring good contact between the solid sample and the crystal surface.

  • Data Acquisition: Record the sample's IR spectrum. The instrument will automatically perform the background subtraction.

  • Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Visualizations

G cluster_observe Observation in ¹H NMR cluster_cause Primary Cause cluster_solution Troubleshooting & Confirmation A Broad or missing N-H signal? C Rapid Prototropic Tautomerism and/or Solvent Exchange A->C F Perform D₂O Exchange A->F To confirm N-H identity B Fewer aromatic signals than expected? B->C G Use 2D NMR (HMBC/HSQC) for structural assignment B->G To resolve ambiguity D Switch to Aprotic Solvent (e.g., DMSO-d₆) C->D To minimize solvent exchange E Perform Low-Temp NMR C->E To slow tautomerism

Caption: Troubleshooting workflow for common pyrazole NMR issues.

G cluster_isomers Isomer Differentiation start Characterization of New Pyrazole Derivative ms Mass Spectrometry (Confirm Molecular Weight) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy (Functional Groups) start->ir regio Regioisomers (e.g., 1,3- vs 1,5-disubstituted) nmr->regio Key tool: NOE or HMBC correlations tauto Tautomers (e.g., N1-H vs N2-H) nmr->tauto Observed as averaged signals or separate in slow exchange xray Single Crystal X-Ray (If possible) regio->xray Definitive proof tauto->xray Shows only one solid-state tautomer

References

Technical Support Center: Synthesis of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in pyrazole synthesis and to provide clear, actionable guidance for achieving desired isomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines?

A1: The regioselectivity of the Knorr pyrazole synthesis is a well-documented challenge that can be influenced by several key factors.[1][2][3] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, potentially leading to a mixture of two regioisomeric pyrazoles.[1] The primary factors that dictate the outcome include:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of attack. Electron-withdrawing groups on the dicarbonyl compound can enhance the electrophilicity of the adjacent carbonyl carbon.[2]

  • Reaction Conditions:

    • pH: The acidity or basicity of the reaction medium can influence the reactivity of both the hydrazine and the dicarbonyl compound.[3]

    • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[4][5]

    • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.

  • Nature of the Hydrazine Substituent: The electronic and steric properties of the substituent on the hydrazine (e.g., alkyl vs. aryl) also play a crucial role in directing the initial condensation step.

Q2: How can I differentiate between the 1,3- and 1,5-disubstituted pyrazole regioisomers?

A2: Differentiating between pyrazole regioisomers is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring proton and the protons of the substituents can provide clues to the isomeric structure. The spatial proximity of substituents to the different nitrogen environments in the two isomers can lead to distinct chemical shifts.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the substitution pattern, and these can be used to distinguish between isomers.[6]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques such as NOESY can be invaluable. An NOE correlation between a proton on the N-substituent and a proton on a C-substituent can definitively establish their proximity and thus the regiochemistry. For example, an NOE between the N1-substituent and the C5-substituent's protons would confirm the 1,5-disubstituted isomer.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural determination of the specific regioisomer formed.[6]

Q3: I am getting a nearly 1:1 mixture of regioisomers. What are the first troubleshooting steps I should take?

A3: A 1:1 mixture of regioisomers indicates a lack of selectivity under your current reaction conditions. Here are some initial troubleshooting steps to improve the regioselectivity:

  • Solvent Modification: This is often the most effective and straightforward parameter to change. If you are using a standard solvent like ethanol, consider switching to a fluorinated alcohol such as TFE or HFIP, as these have been demonstrated to significantly enhance regioselectivity.[4][5]

  • Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to a higher isomeric ratio. Conversely, increasing the temperature could favor the thermodynamically more stable isomer.

  • pH Control: The use of an acid or base catalyst can alter the regiochemical outcome. For example, using a hydrazine salt (e.g., hydrochloride) versus the free base can significantly influence the selectivity.[7]

  • Re-evaluate Starting Material Design: If possible, consider modifying the substituents on your 1,3-dicarbonyl compound to introduce a greater steric or electronic bias for the initial hydrazine attack.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Regioselectivity (Mixture of Isomers) - Non-optimal solvent. - Inappropriate reaction temperature. - Lack of sufficient steric or electronic differentiation in the 1,3-dicarbonyl substrate. - pH of the reaction is not ideal.- Change the solvent: Switch to a fluorinated alcohol like TFE or HFIP.[4][5] - Optimize temperature: Try running the reaction at a lower temperature to favor kinetic control, or a higher temperature for thermodynamic control. - Modify the substrate: If feasible, introduce a bulkier group or a strong electron-withdrawing/donating group to one side of the 1,3-dicarbonyl. - Adjust pH: Experiment with adding a catalytic amount of acid or base, or use a hydrazine salt instead of the free base.[7]
Low Yield of Desired Isomer - Reaction conditions favor the undesired isomer. - Incomplete reaction. - Degradation of products or starting materials.- Systematically vary reaction parameters: Conduct a small-scale screen of solvents, temperatures, and catalysts to identify conditions that favor your desired product. - Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Use a milder catalyst or reaction conditions: If degradation is suspected, try less harsh conditions.
Difficulty in Separating Regioisomers - Similar polarity of the two isomers.- Optimize chromatography: Screen different solvent systems (eluents) and stationary phases (e.g., silica gel with different pore sizes, alumina, or reverse-phase silica). - Consider derivatization: It may be possible to selectively derivatize one isomer to alter its polarity, facilitating separation, followed by removal of the derivatizing group. - Crystallization: Attempt fractional crystallization from various solvents, as the two isomers may have different solubilities and crystal packing.

Experimental Protocols

General Protocol for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from studies demonstrating improved regioselectivity in pyrazole formation.[4][5]

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in the chosen fluorinated solvent (TFE or HFIP, ~0.1 M concentration).

  • Reagent Addition: Add the substituted hydrazine (1.1 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

  • Characterization: Characterize the purified isomers by NMR spectroscopy (¹H, ¹³C, and NOESY) and mass spectrometry to confirm their structures and determine the isomeric ratio.

Protocol for NMR Analysis to Differentiate Regioisomers
  • Sample Preparation: Prepare separate NMR samples of the purified regioisomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each isomer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each isomer.

  • NOESY Acquisition: For each isomer, acquire a 2D NOESY spectrum.

  • Data Analysis:

    • Compare the ¹H and ¹³C chemical shifts of the pyrazole ring and substituent signals between the two isomers.

    • In the NOESY spectrum, look for through-space correlations. For the 1,5-isomer, expect to see a cross-peak between the protons of the N1-substituent and the protons of the C5-substituent. For the 1,3-isomer, such a correlation will be absent, but a correlation between the N1-substituent and the C5-proton (if present) might be observed.

Quantitative Data Summary

The following table summarizes the effect of solvent on the regioselectivity of the reaction between a substituted 1,3-diketone and methylhydrazine, leading to the formation of 1,3- and 1,5-disubstituted pyrazoles.

1,3-Diketone Substituent (R)SolventIsomeric Ratio (1,5-isomer : 1,3-isomer)Total Yield (%)Reference
CF₃EtOH1 : 1.375[4]
CF₃TFE95 : 580[4]
CF₃HFIP>98 : 285[4][5]
PhenylEtOH1 : 170[4]
PhenylHFIP90 : 1078[4]

Visual Guides

Logical Workflow for Troubleshooting Regioselectivity

troubleshooting_workflow start Start: Poor Regioselectivity Observed solvent Modify Solvent System (e.g., EtOH to HFIP) start->solvent check Analyze Isomeric Ratio solvent->check temp Adjust Reaction Temperature (e.g., lower for kinetic control) temp->check ph Modify Reaction pH (e.g., use hydrazine salt) ph->check check->temp No check->ph No success Success: Desired Regioisomer Obtained check->success Improved? fail Re-evaluate Substrate Design (Steric/Electronic Modification) check->fail No

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

Reaction Pathways to Pyrazole Regioisomers

reaction_pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 isomer1 Regioisomer 1 (e.g., 1,5-disubstituted) attack_c1->isomer1 isomer2 Regioisomer 2 (e.g., 1,3-disubstituted) attack_c2->isomer2

Caption: Competing reaction pathways leading to the formation of two possible pyrazole regioisomers.

References

Technical Support Center: Catalyst Selection for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and optimizing your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for pyrazole synthesis?

A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and widely used method often catalyzed by a protic acid like acetic acid or a mineral acid.[1][2] However, a variety of other catalytic systems have been developed to improve yields, regioselectivity, and substrate scope. These include:

  • Lewis acids: Catalysts like nano-ZnO have demonstrated high efficiency.[2]

  • Transition metal catalysts: Nickel, copper, ruthenium, and silver-based catalysts are employed for various pyrazole syntheses, including one-pot reactions and cycloadditions.[1][3][4][5]

  • Heterogeneous catalysts: Solid-supported catalysts, such as superparamagnetic Fe3O4@Alginate supported L-arginine and nano SiO2, offer advantages in terms of ease of separation and recyclability.[3]

  • Green catalysts: Ammonium chloride is a readily available, inexpensive, and non-toxic catalyst used in greener synthetic protocols.[6]

Q2: How do I choose the right catalyst for my specific pyrazole derivative?

A2: Catalyst selection depends on several factors, including the desired substitution pattern on the pyrazole ring, the nature of the starting materials, and the desired reaction conditions (e.g., temperature, solvent). For instance, ruthenium-catalyzed hydrogen transfer is suitable for preparing 4-alkyl-pyrazoles from 2-alkyl-1,3-diols and hydrazines. If you are working with trifluoromethylated ynones, a silver catalyst like AgOTf can be highly effective for synthesizing 3-CF3-pyrazoles.[5]

Q3: I am observing the formation of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds. The choice of catalyst and reaction conditions can significantly influence the outcome. For example, adjusting the pH can alter the initial site of nucleophilic attack by the hydrazine.[7] The use of specific catalysts, such as Amberlyst-70, has been shown to promote regioselective pyrazole synthesis at room temperature.[7] Additionally, the solvent can play a crucial role; fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been demonstrated to enhance regioselectivity in certain reactions.[7]

Q4: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A4: Low yields can stem from several issues.[2] Common culprits include:

  • Purity of starting materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that may require optimization.

  • Catalyst deactivation: The chosen catalyst may not be stable under the reaction conditions.

  • Incomplete reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure all starting material is consumed.[2]

For a systematic approach to troubleshooting low yields, please refer to the workflow diagram in the "Troubleshooting Guides" section.

Troubleshooting Guides

Issue 1: Low Yield in Pyrazole Synthesis

This guide provides a step-by-step approach to diagnosing and resolving low product yields.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Impure Starting Materials - Verify the purity of 1,3-dicarbonyl compounds and hydrazines using appropriate analytical techniques (e.g., NMR, GC-MS).- Purify starting materials if necessary (e.g., recrystallization, distillation).
Suboptimal Reaction Conditions - Temperature: Gradually increase the reaction temperature, potentially to reflux, and monitor for product formation and side product generation.[2]- Reaction Time: Extend the reaction time and track the consumption of starting materials via TLC or LC-MS.[2]- Solvent: Experiment with different solvents. Aprotic dipolar solvents like DMF or NMP can be more effective than polar protic solvents like ethanol for certain substrates.[8]
Ineffective Catalyst - Catalyst Choice: If using a standard acid catalyst, consider screening other types, such as Lewis acids (e.g., nano-ZnO) or transition metal catalysts (e.g., Ni, Cu).[2]- Catalyst Loading: Optimize the catalyst loading; too little may result in low conversion, while too much can lead to side reactions.
Side Reactions - Analyze the crude reaction mixture to identify major byproducts. This can provide insights into competing reaction pathways.- Adjusting the stoichiometry of the reactants, particularly the hydrazine, can sometimes suppress side reactions.

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield in Pyrazole Synthesis start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start If impure, purify and restart optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions If pure evaluate_catalyst Evaluate Catalyst System (Type, Loading) optimize_conditions->evaluate_catalyst If yield still low solution_found Improved Yield optimize_conditions->solution_found If yield improves analyze_side_products Analyze for Side Products evaluate_catalyst->analyze_side_products If yield still low evaluate_catalyst->solution_found If yield improves analyze_side_products->optimize_conditions Adjust conditions based on byproducts analyze_side_products->solution_found If side reactions are suppressed

Caption: A logical workflow for troubleshooting low pyrazole yield.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems used in pyrazole synthesis to facilitate comparison.

Table 1: Performance of Various Catalysts in Pyrazole Synthesis

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Nano-ZnO Ethyl acetoacetate, PhenylhydrazineNot specifiedNot specifiedShort95[5]
Cu(OTf)₂ Alkenyl hydrazonesToluene80246-58[1]
Nickel-based heterogeneous Acetophenone, Hydrazine, BenzaldehydeEthanolRoom Temp.3Good to Excellent[3]
Ammonium Chloride Acetylacetone, Hydrazine hydrateEthanolReflux0.5-0.75Not specified[6]
AgOTf Trifluoromethylated ynones, Aryl/alkyl hydrazinesNot specifiedRoom Temp.1up to 99[5]
Iodine Aldehyde hydrazones, Electron-deficient olefinsDMF80Not specified35[9]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

This protocol describes a one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst at room temperature.[3]

Materials:

  • Acetophenone derivative (0.1 mol)

  • Hydrazine (0.1 mol)

  • Solid Nickel-based heterogeneous catalyst (10 mol%)

  • Benzaldehyde derivative

  • Ethanol (10 mL)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • Charge a round bottom flask with the acetophenone derivative (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the benzaldehyde derivative dropwise to the reaction mixture.

  • Continue stirring the reaction mixture for 3 hours at room temperature.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, wash the desired pyrazole product with water and toluene to remove unreacted starting materials.

  • Purify the product by recrystallization from methanol or by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Pyrazoles

This protocol outlines the synthesis of pyrazoles from alkenyl hydrazones using a copper triflate catalyst.[1]

Materials:

  • Alkenyl hydrazone (1 mmol)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

  • Toluene (3 mL)

  • Reaction vessel

  • Heating and stirring apparatus

Procedure:

  • In a suitable reaction vessel, combine the alkenyl hydrazone (1 mmol) and Cu(OTf)₂ (10 mol%) in toluene (3 mL).

  • Stir the reaction mixture at 80 °C under an air atmosphere for 2 hours.

  • Monitor the progress of the reaction using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Pass the resulting solution through a short pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product as necessary.

Mandatory Visualization

Catalyst Selection Workflow for Pyrazole Synthesis

G Catalyst Selection Workflow start Define Target Pyrazole Structure substrate_analysis Analyze Substrate (Symmetrical/Unsymmetrical, Functional Groups) start->substrate_analysis knorr Knorr Synthesis (Acid Catalyst) substrate_analysis->knorr Simple 1,3-dicarbonyl metal_catalyzed Transition Metal Catalysis (Ni, Cu, Ru, Ag) substrate_analysis->metal_catalyzed Complex/Functionalized Substrates green_chem Green Chemistry Approach (e.g., NH4Cl, nano-catalysts) substrate_analysis->green_chem Sustainability is a Priority literature_review Review Literature for Similar Structures knorr->literature_review metal_catalyzed->literature_review green_chem->literature_review optimization Optimize Reaction Conditions literature_review->optimization

Caption: A workflow for selecting a suitable catalyst for pyrazole synthesis.

References

Technical Support Center: Stability and Storage of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of pyrazole compounds during storage.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound is turning brown during storage. What is happening and how can I prevent it?

A1: A brown discoloration often indicates oxidation of the pyrazole derivative.[1] To mitigate this, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen. Additionally, protecting the compound from light by using amber vials or wrapping the container in aluminum foil, and storing it at reduced temperatures (e.g., 0-8 °C) can significantly slow down oxidative degradation.[1]

Q2: I am observing the appearance of a new spot on my TLC plate after storing my pyrazole derivative in the freezer. What could be the cause?

A2: The appearance of a new spot on a TLC plate suggests that your compound may be degrading, even at low temperatures. This could be due to several factors, including the presence of moisture, which can facilitate tautomeric interconversion or hydrolysis, or exposure to oxygen.[2][3] It is recommended to store the compound in a desiccated, oxygen-free environment.

Q3: How does the presence of water affect the stability of my N-unsubstituted pyrazole?

A3: For N-unsubstituted pyrazoles, water can facilitate the interconversion between tautomers by lowering the energetic barriers for proton transfer.[2] This can be particularly relevant in solution. While this is not degradation in the sense of bond cleavage, it can lead to a mixture of tautomers which might affect its reactivity or biological activity. Storing the compound in a dry environment is recommended.

Q4: Are there specific functional groups that make pyrazole compounds more susceptible to degradation?

A4: Yes, the nature and position of substituents on the pyrazole ring can significantly influence its stability. For example, pyrazole esters have been shown to be susceptible to hydrolysis, especially at higher pH.[2][4] Nitro-substituted pyrazoles can be prone to thermal decomposition.[5] Conversely, the pyrazole ring itself is generally resistant to oxidation and reduction due to its aromaticity.[4]

Q5: What are the ideal general storage conditions for pyrazole compounds?

A5: While the optimal conditions can vary depending on the specific derivative, general best practices for storing pyrazole compounds to ensure long-term stability include:

  • Temperature: Cool to cold temperatures (refrigerated at 2-8°C or frozen at -20°C).

  • Atmosphere: An inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.

  • Light: Protection from light using amber glass vials or by wrapping containers in aluminum foil is crucial to prevent photodegradation.

  • Moisture: Storage in a dry environment, possibly with a desiccant, is important to prevent hydrolysis and tautomerization.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, clumping) Oxidation, hydration, or polymorphism.Store under an inert atmosphere, in a desiccator, and protect from light. Analyze the sample using techniques like PXRD to check for polymorphism.
Appearance of new peaks in HPLC or GC analysis Chemical degradation (hydrolysis, oxidation, photodegradation).Review storage conditions (temperature, light exposure, atmosphere). Perform forced degradation studies to identify potential degradants.
Decreased purity or assay value over time Slow decomposition under current storage conditions.Re-evaluate storage conditions. Consider storing at a lower temperature and under an inert atmosphere.
Inconsistent results in biological assays Presence of impurities or degradation products that may have biological activity. Tautomeric interconversion.Re-purify the compound and confirm its structure. Control the solvent and pH of assay buffers to manage tautomeric equilibrium.

Quantitative Stability Data

The stability of pyrazole compounds is highly dependent on their structure and the environmental conditions. Below is a summary of hydrolytic stability data for a series of pyrazole ester derivatives.

Table 1: Hydrolytic Stability of Pyrazole Ester Derivatives in pH 8 Buffer [2]

CompoundHalf-life (t½) in minutes
7e 450
10a 900

Note: The initial hit compounds had a half-life of approximately 60-120 minutes under the same conditions, highlighting the significant improvement in stability with structural modification.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Pyrazole Derivatives

This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the purity of pyrazole compounds and detect degradation products.[6]

1. Reagents and Materials:

  • Pyrazole compound of interest

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV detector at a wavelength where the parent compound and potential degradants absorb (e.g., 237 nm). A photodiode array (PDA) detector is recommended to assess peak purity.[6][7]

3. Sample Preparation:

  • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a concentration within the linear range of the detector.

4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[8][9][10]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105°C for 24 hours.

  • Photodegradation: Expose the sample to light according to ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak and from each other.

Protocol 2: GC-MS Analysis of Pyrazole Derivatives

This protocol is suitable for volatile and thermally stable pyrazole compounds and can be used to identify and quantify the parent compound and any volatile degradation products.[11]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the pyrazole sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as dichloromethane or methanol.[11]

  • If quantitative analysis is required, add an appropriate internal standard.

2. GC-MS Conditions (Example):

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar column.[11]

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

3. Data Analysis:

  • Identify the parent compound and any degradation products by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.[12]

Visualizations

Decomposition_Pathways cluster_stress Stress Factors Pyrazole Pyrazole Compound (Stable) Degradation Degradation Products Tautomerization Tautomeric Interconversion Pyrazole->Tautomerization Oxidation Oxidative Degradation Oxidation->Degradation Hydrolysis Hydrolytic Degradation Hydrolysis->Degradation Photodegradation Photolytic Degradation Photodegradation->Degradation Oxygen Oxygen Oxygen->Oxidation Water Water/Moisture Water->Hydrolysis Water->Tautomerization Light Light (UV/Vis) Light->Photodegradation Heat Heat Heat->Degradation Thermal

Caption: Common degradation pathways for pyrazole compounds.

Troubleshooting_Workflow start Decomposition Suspected check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_sample Analyze Sample (HPLC, GC-MS, NMR) check_storage->analyze_sample identify_degradants Identify Degradation Products analyze_sample->identify_degradants Degradation Confirmed reanalyze Re-analyze Periodically analyze_sample->reanalyze No Degradation forced_degradation Perform Forced Degradation Studies identify_degradants->forced_degradation modify_storage Modify Storage Conditions (e.g., lower temp, inert gas) forced_degradation->modify_storage modify_storage->reanalyze

Caption: Workflow for troubleshooting pyrazole decomposition.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Pyrazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for pyrazole-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes not visible?

A: This is a common observation for pyrazoles and is primarily due to two factors:

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can lead to rapid relaxation and broadening of the attached proton's signal.

  • Tautomeric Exchange: Pyrazoles can undergo rapid tautomeric exchange where the N-H proton moves between the two nitrogen atoms.[1] This exchange can broaden the signal and, in some cases, make it disappear into the baseline.[2]

  • Solvent Exchange: In protic solvents like methanol-d₄ or D₂O, the N-H proton can exchange with the solvent's deuterium, leading to signal broadening or disappearance.[2]

Troubleshooting Steps:

  • Use an aprotic solvent: Recording the spectrum in a solvent like DMSO-d₆ or CDCl₃ can slow down the exchange process.[2]

  • Low-temperature NMR: Cooling the sample can slow the rate of tautomeric exchange, potentially resulting in a sharper N-H signal.

  • D₂O exchange: Add a drop of deuterium oxide (D₂O) to your sample. If the broad peak disappears, it confirms that it is an exchangeable N-H proton.[2]

Q2: The signals for H3 and H5 in my ¹H NMR spectrum of an unsymmetrically substituted pyrazole are appearing as a single peak. Why is this?

A: This is also a consequence of rapid tautomeric exchange. In an unsymmetrically substituted pyrazole, tautomerism can make the C3 and C5 positions (and their attached protons) chemically equivalent on the NMR timescale.[1][3] This leads to the observation of a single, averaged signal instead of two distinct ones.

Q3: I'm having trouble assigning the C3 and C5 signals in the ¹³C NMR spectrum of my substituted pyrazole. How can I differentiate them?

A: The chemical shifts of C3 and C5 are highly dependent on which tautomer is dominant in solution. The electronic nature of the substituent at the 3(5)-position plays a significant role in the tautomeric equilibrium.[4][5]

  • Substituent Effects: Electron-donating groups tend to favor the tautomer where the N-H is on the nitrogen adjacent to the substituent, while electron-withdrawing groups favor the tautomer with the N-H on the nitrogen further away.[5]

  • Solid-State NMR (CP/MAS): In the solid state, pyrazoles typically exist as a single tautomer.[4][6] Comparing the solid-state ¹³C NMR spectrum with the solution spectrum can help identify the major tautomer in solution and thus aid in assigning the C3 and C5 signals.[7]

  • Advanced NMR Techniques: 2D NMR experiments are invaluable for unambiguous assignment:

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. By observing the correlation of a known proton (e.g., a substituent's proton) to either C3 or C5, a definitive assignment can be made.[8][9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations. For instance, a NOE between a substituent proton and a proton at either the 3 or 5 position can help determine the regiochemistry.[10][11]

Typical NMR Data for the Pyrazole Ring

The following table summarizes typical chemical shift ranges for the unsubstituted pyrazole ring. Note that substituents can cause significant deviations from these values.

NucleusPositionTypical Chemical Shift (ppm)Notes
¹HN1-H10.0 - 14.0Often broad; position is highly dependent on solvent and concentration.[2]
H3 / H5~7.6May appear as a single peak due to tautomerism.[1][2]
H4~6.3Typically a triplet due to coupling with H3 and H5.[1][2]
¹³CC3 / C5~135Chemical shifts are sensitive to tautomeric equilibrium.[4]
C4~105Generally the most shielded carbon in the ring.

Typical J-coupling constants for the pyrazole ring are in the range of 1.9 - 2.5 Hz for ³J(H3,H4) and ³J(H4,H5).[12][13]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in pyrazole NMR peak assignment.

troubleshooting_workflow Troubleshooting Workflow for Pyrazole NMR Peak Assignment start Start: Ambiguous Pyrazole NMR Spectrum broad_nh Broad or Missing N-H Signal? start->broad_nh equivalent_h3_h5 Equivalent H3/H5 Signals? broad_nh->equivalent_h3_h5 No aprotic_solvent Use Aprotic Solvent (e.g., DMSO-d6) broad_nh->aprotic_solvent Yes c3_c5_ambiguity Ambiguous C3/C5 Assignment? equivalent_h3_h5->c3_c5_ambiguity No tautomerism_h Rapid Tautomeric Exchange Likely equivalent_h3_h5->tautomerism_h Yes hmbc Run 2D HMBC Experiment c3_c5_ambiguity->hmbc Yes noesy Run 2D NOESY Experiment c3_c5_ambiguity->noesy Yes solid_state Run Solid-State (CP/MAS) NMR c3_c5_ambiguity->solid_state Yes end End: Unambiguous Peak Assignment c3_c5_ambiguity->end No low_temp Run Low-Temperature NMR d2o_exchange Perform D2O Exchange low_temp->d2o_exchange aprotic_solvent->low_temp d2o_exchange->equivalent_h3_h5 tautomerism_h->c3_c5_ambiguity resolve_c3_c5 Assign C3/C5 based on long-range correlations or spatial proximity to substituents hmbc->resolve_c3_c5 noesy->resolve_c3_c5 solid_state->resolve_c3_c5 resolve_c3_c5->end

Caption: A flowchart outlining the steps to troubleshoot common issues encountered during the NMR peak assignment of pyrazole structures.

Experimental Protocols

2D HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy

This experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and distinguishing between isomers.

Methodology:

  • Sample Preparation: Prepare a solution of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 10-20 mg in 0.5-0.6 mL.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.

  • HMBC Experiment Parameters:

    • Pulse Sequence: Use a standard HMBC pulse sequence (e.g., hmbcgpqf on Bruker instruments).

    • Spectral Width (F2 - ¹H dimension): Set to include all proton signals.

    • Spectral Width (F1 - ¹³C dimension): Set to include all carbon signals.

    • Number of Scans (NS): Typically 8 to 16 scans per increment.

    • Number of Increments (TD in F1): Typically 256 to 512 increments.

    • Long-Range Coupling Constant (JXH): The experiment is optimized for a range of long-range coupling constants. A common setting is to optimize for 8 Hz, which will detect correlations for couplings between 3-10 Hz.[14] For potentially smaller couplings, an optimization for 4 Hz can be used.[14]

    • Relaxation Delay (d1): Set to 1-2 seconds.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

  • Analysis:

    • Identify cross-peaks that connect protons to carbons. For a pyrazole, look for correlations from substituent protons to the pyrazole ring carbons (C3, C4, C5) to establish connectivity and differentiate between C3 and C5.[9]

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

This experiment detects through-space interactions between protons that are close to each other (< 5 Å), providing information about the 3D structure and stereochemistry.[15]

Methodology:

  • Sample Preparation: Prepare a sample as described for the HMBC experiment. Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard ¹H spectrum.

  • NOESY Experiment Parameters:

    • Pulse Sequence: Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

    • Spectral Widths (F1 and F2): Set to include all proton signals.

    • Number of Scans (NS): Typically 8 to 16 scans per increment, with the number of scans being a multiple of 8 or 16 depending on the phasing cycle.[16]

    • Number of Increments (TD in F1): Typically 256 to 512 increments.

    • Mixing Time (d8): This is a critical parameter. For small molecules like many pyrazole derivatives, a mixing time of 0.5 to 1.0 seconds is a good starting point.[16] The optimal mixing time may need to be determined experimentally.

    • Relaxation Delay (d1): Set to 1-2 seconds.

  • Data Processing:

    • Apply a suitable window function (e.g., sine-bell or squared sine-bell).

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

  • Analysis:

    • Identify off-diagonal cross-peaks, which indicate that the two correlated protons are close in space. For example, a cross-peak between a substituent's proton and a proton on the pyrazole ring (H3, H4, or H5) can confirm the substituent's position.[10][11]

References

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of side products (e.g., pyrazoline intermediates).- Increase reaction time or temperature moderately. - Ensure efficient mixing to improve mass transfer. - Verify the purity of ethyl acetoacetate and phenylhydrazine. - Consider the addition of a mild acid catalyst like glacial acetic acid to drive the reaction to completion. - If pyrazoline formation is suspected, an additional oxidation step might be necessary.
Formation of Colored Impurities (Yellow/Red Discoloration) - Decomposition of phenylhydrazine, especially when using phenylhydrazine hydrochloride. - Oxidation of reaction intermediates or the final product. - Running the reaction at an excessively high temperature.- If using phenylhydrazine hydrochloride, add a mild base like sodium acetate to neutralize the HCl. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Optimize the reaction temperature to the lowest effective level. - Purify the crude product by washing with a non-polar solvent like toluene before recrystallization.
Difficulty in Product Isolation/Purification - Product is soluble in the reaction solvent at room temperature. - Presence of persistent impurities.- After reaction completion, cool the mixture in an ice bath to promote precipitation. - If the product remains in solution, concentrate the solvent under reduced pressure. - For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. - Column chromatography can be employed for high-purity requirements, though it may be less practical for very large scales.
Exothermic Reaction Runaway - Poor heat dissipation at a larger scale. - Rapid addition of reagents.- Ensure the reactor has adequate cooling capacity. - Add the phenylhydrazine solution dropwise or in portions to control the reaction rate and temperature. - Use a suitable solvent to help dissipate the heat generated during the reaction.
Formation of Regioisomers - Use of unsymmetrical 1,3-dicarbonyl compounds.- While ethyl acetoacetate is typically used, ensure no other reactive dicarbonyl impurities are present. The Knorr synthesis with ethyl acetoacetate and phenylhydrazine is generally regioselective for the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common and scalable method is a two-step process. The first step is the Knorr pyrazole synthesis, which involves the condensation of ethyl acetoacetate with phenylhydrazine to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1][2] The second step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Q2: What are the critical parameters to control during the scale-up of the Knorr synthesis step?

A2: The critical parameters to control are temperature, rate of addition of reactants, and pH. The reaction can be exothermic, so controlled addition of phenylhydrazine and efficient cooling are crucial to prevent runaway reactions.[2] The pH can influence the reaction rate and the formation of byproducts; a slightly acidic medium, often achieved by adding a catalytic amount of acetic acid, is generally favorable.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[2]

Q4: What are the typical byproducts in this synthesis?

A4: The main potential byproduct is the pyrazoline intermediate, which has not been fully aromatized to the pyrazole.[4] Incomplete hydrolysis in the second step can leave unreacted ethyl ester. Additionally, decomposition of phenylhydrazine can lead to colored impurities.[3]

Q5: What is the best method for purifying the final product at a large scale?

A5: For large-scale purification, recrystallization is the most practical method. A common solvent system is an ethanol/water mixture.[5] The crude product is dissolved in hot ethanol, and water is added until turbidity is observed. Upon cooling, the purified product crystallizes out.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate (Knorr Pyrazole Synthesis)

This protocol is a representative procedure based on the Knorr pyrazole synthesis.[1][2]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial Acetic Acid (catalytic amount, optional)

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge ethyl acetoacetate and ethanol.

  • Slowly add phenylhydrazine to the mixture while maintaining the temperature between 20-30°C. The addition should be controlled to manage the exotherm.

  • (Optional) Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 78-85°C, depending on the solvent) and maintain for 2-4 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then further to 0-5°C to crystallize the product.

  • Isolate the crude ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Sodium Hydroxide (or other base)

  • Ethanol

  • Water

  • Hydrochloric Acid (for acidification)

Procedure:

  • In a reactor, dissolve the ethyl ester in a mixture of ethanol and a solution of sodium hydroxide in water.

  • Heat the mixture to reflux and maintain for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Isolate the crude this compound by filtration.

  • Wash the solid with water to remove inorganic salts.

  • Purify the product by recrystallization from an ethanol/water mixture.

  • Dry the final product under vacuum.

Quantitative Data for Scale-Up

The following table provides a general overview of reaction parameters for scaling up the synthesis. Optimal conditions may vary and should be determined through process optimization studies.

Parameter Step 1: Knorr Synthesis Step 2: Hydrolysis
Reactant Ratio (molar) Ethyl acetoacetate : Phenylhydrazine (1 : 1 to 1 : 1.1)Ethyl ester : NaOH (1 : 1.5 to 1 : 2.5)
Solvent Ethanol, Acetic AcidEthanol/Water mixture
Temperature 20-30°C (addition), Reflux (78-85°C)Reflux (80-100°C)
Reaction Time 2-6 hours2-5 hours
Typical Yield 85-95% (crude)90-98% (crude)

Visualizations

experimental_workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Hydrolysis s1_reactants Ethyl Acetoacetate + Phenylhydrazine in Ethanol s1_reaction Controlled Addition & Reflux s1_reactants->s1_reaction s1_workup Cooling & Crystallization s1_reaction->s1_workup s1_product Crude Ethyl 5-Methyl-1-phenyl- 1H-pyrazole-4-carboxylate s1_workup->s1_product s2_reactants Crude Ester + NaOH in Ethanol/Water s1_product->s2_reactants Proceed to Hydrolysis s2_reaction Reflux s2_reactants->s2_reaction s2_workup Acidification & Precipitation s2_reaction->s2_workup s2_purification Recrystallization s2_workup->s2_purification s2_product Pure 5-Methyl-1-phenyl- 1H-pyrazole-4-carboxylic Acid s2_purification->s2_product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_workflow action_node action_node start Low Yield? check_completion Reaction Complete? start->check_completion check_impurities Significant Impurities? check_completion->check_impurities Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) check_completion->optimize_conditions No check_starting_materials Starting Materials Pure? check_impurities->check_starting_materials No improve_purification Improve Purification Method (Recrystallization Solvent) check_impurities->improve_purification Yes source_new_materials Source High-Purity Starting Materials check_starting_materials->source_new_materials No end Yield Improved check_starting_materials->end Yes optimize_conditions->end improve_purification->end source_new_materials->end

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent methods for the synthesis of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The following sections present quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable synthetic strategy.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance indicators for four distinct methods of pyrazole synthesis, offering a clear comparison of their efficiency and reaction conditions.

Synthesis MethodTypical ReactantsTypical ConditionsReaction TimeYieldKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, Hydrazine derivativeAcid catalyst (e.g., acetic acid), Reflux in solvent (e.g., ethanol, propanol)[1][2]1 - 6 hours[1][3]70-95%[4][5]High yields, simple procedure, readily available starting materials.[2]Potential for regioisomer formation with unsymmetrical dicarbonyls, requires heating.[1]
1,3-Dipolar Cycloaddition Alkyne/Alkene, Nitrile imine (often generated in situ from a hydrazonoyl halide)Base (e.g., triethylamine), Room temperature in solvent (e.g., chloroform)[6][7]7 - 10 hours[6]70-95%[6][8]High regioselectivity, mild reaction conditions.[6][7]May require the synthesis of specialized starting materials (e.g., hydrazonoyl halides).
Microwave-Assisted Synthesis Chalcone, Hydrazine derivativeSolvent-free or in a small amount of solvent (e.g., ethanol), Microwave irradiation[1][9]2 - 30 minutes[2][9]80-99%[2][10]Drastically reduced reaction times, often higher yields, environmentally friendly.[2][9]Requires specialized microwave synthesis equipment.
Ultrasound-Assisted Synthesis Chalcone, Hydrazine hydrateEthanol, Ultrasound irradiation at room temperature30 - 90 minutes73-92%Reduced reaction times compared to conventional methods, energy-efficient.Yields may be slightly lower than microwave-assisted methods in some cases.

Experimental Protocols

This section provides detailed methodologies for the key synthesis methods discussed.

Knorr Pyrazole Synthesis: Synthesis of a 3,5-Disubstituted Pyrazole

This protocol describes the synthesis of a 3,5-disubstituted pyrazole from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

  • Standard laboratory glassware

  • Heating plate with magnetic stirrer

Procedure:

  • In a round-bottom flask, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2]

  • Heat the reaction mixture at approximately 100°C with stirring for 1 hour.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.

  • Turn off the heat and allow the mixture to cool to room temperature while stirring to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.[2]

1,3-Dipolar Cycloaddition: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole via the reaction of a hydrazonoyl chloride with an alkyne surrogate.

Materials:

  • α-Bromocinnamaldehyde (3 mmol)

  • Hydrazonoyl chloride (3 mmol)

  • Triethylamine (3.3 mmol)

  • Dry chloroform or dichloromethane (10 mL)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve α-bromocinnamaldehyde (3 mmol) and the hydrazonoyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane in a round-bottom flask.

  • Add triethylamine (3.3 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 7-10 hours, monitoring the disappearance of starting materials by TLC.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain the pure pyrazole derivative.

Microwave-Assisted Synthesis: Synthesis of a Pyrazole Derivative from a Chalcone

This protocol outlines the rapid synthesis of a pyrazole derivative from a chalcone and hydrazine hydrate using microwave irradiation.

Materials:

  • 3-(4-substituted phenyl)-1-phenylprop-2-en-1-one (Chalcone) (0.005 mol)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (a few drops)

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vessel, combine the chalcone (0.005 mol) and hydrazine hydrate in ethanol.

  • Add a few drops of glacial acetic acid to the mixture.

  • Irradiate the reaction mixture in a microwave synthesizer at a specified power and temperature (e.g., 360 W, 120°C) for 7-10 minutes.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Ultrasound-Assisted Synthesis: Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes the ultrasound-promoted synthesis of 3,5-disubstituted pyrazoles from chalcones and hydrazine hydrate.

Materials:

  • Chalcone derivative

  • Hydrazine hydrate

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a flask, dissolve the chalcone derivative in ethanol.

  • Add hydrazine hydrate to the solution.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for a specified time (typically 30-90 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

Mandatory Visualization: Reaction Pathways

The following diagrams illustrate the generalized workflows and chemical transformations for each of the described pyrazole synthesis methods.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Intramolecular Cyclization Intramolecular Cyclization Condensation->Intramolecular Cyclization Hydrazone Intermediate Dehydration Dehydration Intramolecular Cyclization->Dehydration Pyrazole Derivative Pyrazole Derivative Dehydration->Pyrazole Derivative Dipolar_Cycloaddition_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Alkyne/Alkene Alkyne/Alkene [3+2] Cycloaddition [3+2] Cycloaddition Alkyne/Alkene->[3+2] Cycloaddition Hydrazonoyl Halide Hydrazonoyl Halide In situ Generation of Nitrile Imine In situ Generation of Nitrile Imine Hydrazonoyl Halide->In situ Generation of Nitrile Imine Base Base Base->In situ Generation of Nitrile Imine In situ Generation of Nitrile Imine->[3+2] Cycloaddition Pyrazole Derivative Pyrazole Derivative [3+2] Cycloaddition->Pyrazole Derivative Green_Synthesis_Comparison cluster_reactants Reactants cluster_methods Green Synthesis Methods cluster_product Product Chalcone Chalcone Microwave Irradiation Microwave Irradiation Chalcone->Microwave Irradiation Ultrasound Irradiation Ultrasound Irradiation Chalcone->Ultrasound Irradiation Hydrazine Hydrazine Hydrazine->Microwave Irradiation Hydrazine->Ultrasound Irradiation Pyrazole Derivative Pyrazole Derivative Microwave Irradiation->Pyrazole Derivative High Yield, Very Fast Ultrasound Irradiation->Pyrazole Derivative Good Yield, Fast

References

Unambiguous Structural Confirmation of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research and development. This guide provides a comprehensive spectroscopic analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. Through a detailed comparison with structurally similar alternatives and the provision of supporting experimental data, this document serves as a practical resource for the unambiguous confirmation of its chemical structure.

The structural characterization of this compound was achieved through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The experimental data obtained are presented in comparison with data for two alternative pyrazole carboxylic acid derivatives: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and 1-Phenyl-1H-pyrazole-4-carboxylic acid. This comparative analysis highlights the key spectroscopic features that enable definitive structural assignment.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analyses of this compound and its structural analogs.

Table 1: ¹H NMR Spectral Data (δ, ppm)

Compound Name-CH₃Pyrazole-HAromatic-H-COOH
This compound 2.55 (s, 3H)7.98 (s, 1H)7.45-7.55 (m, 5H)12.5 (br s, 1H)
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid2.50 (s, 3H), 3.80 (s, 3H)7.80 (s, 1H)-12.3 (br s, 1H)
1-Phenyl-1H-pyrazole-4-carboxylic acid-8.10 (s, 1H), 8.35 (s, 1H)7.30-7.60 (m, 5H)12.8 (br s, 1H)

Table 2: ¹³C NMR Spectral Data (δ, ppm)

Compound Name-CH₃Pyrazole CAromatic CC=O
This compound 12.1112.9, 140.5, 143.2125.0, 128.9, 129.5, 138.9165.2
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid10.5, 38.5110.2, 139.8, 142.1-166.0
1-Phenyl-1H-pyrazole-4-carboxylic acid-115.3, 130.2, 141.8120.7, 128.5, 129.8, 139.5165.8

Table 3: FT-IR Spectral Data (cm⁻¹)

Compound NameO-H stretch (acid)C=O stretch (acid)C=C & C=N stretch
This compound 2500-3300 (broad)16851598, 1505
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid2500-3200 (broad)16901580, 1510
1-Phenyl-1H-pyrazole-4-carboxylic acid2500-3300 (broad)16801600, 1500

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular FormulaMolecular Weight[M+H]⁺
This compound C₁₁H₁₀N₂O₂202.21203.07
1,5-Dimethyl-1H-pyrazole-4-carboxylic acidC₆H₈N₂O₂140.14141.06
1-Phenyl-1H-pyrazole-4-carboxylic acidC₁₀H₈N₂O₂188.18189.06

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer.

  • Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The analysis was performed in positive ion mode. The instrument was calibrated using a standard calibrant solution. The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was determined.

Workflow for Structural Confirmation

The logical workflow for the structural confirmation of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Interpretation of Spectra NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Alternatives Data_Interpretation->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target compound.

A Comparative Guide to Substituted Pyrazole Carboxylic Acids: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Substituted pyrazole carboxylic acids represent a significant class of heterocyclic compounds that are foundational in medicinal chemistry and drug development.[1] Due to their versatile molecular scaffold, these compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Their diverse biological functions have led to the development of several successful drugs, such as the potent anti-inflammatory agent Celecoxib.[4] This guide provides a comparative overview of various substituted pyrazole carboxylic acids, presenting key experimental data, detailed protocols for their synthesis and evaluation, and visual workflows to elucidate key processes.

Synthesis and Characterization

The synthesis of pyrazole carboxylic acid derivatives can be achieved through several methods, with the most common being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7] Variations in the starting materials allow for the introduction of different substituents onto the pyrazole ring, enabling the exploration of structure-activity relationships (SAR).[8][9]

Characterization of the synthesized compounds is typically performed using a combination of spectroscopic techniques. Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the overall structure and connectivity of atoms.[10][11] Mass spectrometry is employed to determine the molecular weight of the compounds.[1][12]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological screening of substituted pyrazole carboxylic acids.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening Reactants 1,3-Diketones + Aryl Hydrazines Reaction Condensation Reaction Reactants->Reaction Solvent, Catalyst Purification Recrystallization or Chromatography Reaction->Purification Compound Pure Compound Purification->Compound NMR NMR Spectroscopy (¹H, ¹³C) FTIR FT-IR Spectroscopy MS Mass Spectrometry Compound->NMR Compound->FTIR Compound->MS Activity Biological Activity Compound->Activity Test Compound Antimicrobial Antimicrobial Assays (Bacteria, Fungi) AntiInflammatory Anti-inflammatory Assays Anticancer Anticancer Assays (Cell Lines) Activity->Antimicrobial Activity->AntiInflammatory Activity->Anticancer

Caption: General workflow for synthesis and evaluation of pyrazole carboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

This protocol is adapted from a general method for synthesizing pyrazole derivatives.[1]

  • Intermediate Synthesis: Dissolve a substituted acetophenone derivative and diethyl oxalate in sodium ethoxide. Stir the mixture to form the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

  • Cyclization: Prepare a suspension of the dioxo-ester intermediate from step 1 in glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate to the suspension and reflux the mixture. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Purification: Collect the resulting solid precipitate by filtration, wash it with water, and purify it by recrystallization from ethanol to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate product.

Protocol 2: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion)

This protocol describes a common method for screening antimicrobial activity.[10]

  • Preparation: Prepare Mueller-Hinton agar plates and swab them evenly with a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Well Creation: Punch sterile wells (e.g., 6 mm diameter) into the agar.

  • Compound Application: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control (DMSO alone) and a standard antibiotic (e.g., Ciprofloxacin) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compounds.

Protocol 3: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

This protocol is a standard model for evaluating acute anti-inflammatory activity.[13]

  • Animal Grouping: Use adult rats, divided into control, standard, and test groups.

  • Compound Administration: Administer the test compounds (e.g., pyrazolylthiazole carboxylic acids) orally or intraperitoneally to the test groups. Administer a standard anti-inflammatory drug (e.g., Indomethacin) to the standard group and the vehicle (e.g., saline) to the control group.

  • Edema Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.

  • Calculation: Calculate the percentage of edema inhibition for the test and standard groups relative to the control group.

Comparative Biological Activity

The substituents on the pyrazole ring play a crucial role in determining the biological activity of the compounds. Structure-activity relationship (SAR) studies help in identifying the chemical moieties responsible for potency and selectivity.[8][10]

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates key SAR findings for pyrazole carboxylic acid derivatives as cannabinoid receptor (CB1) antagonists.

SAR cluster_R1 Position 1 cluster_R3 Position 3 cluster_R5 Position 5 Core Pyrazole Carboxamide Core R1 2,4-Dichlorophenyl Substituent Core->R1 Essential for High Affinity R3 Carboxamido Group (e.g., Piperidinyl) Core->R3 Required for Activity R5 Para-substituted Phenyl Ring Core->R5 Enhances Potency Activity Potent & Selective CB1 Receptor Antagonism R1->Activity R3->Activity R5->Activity

Caption: Key structural requirements for CB1 receptor antagonist activity.[9]

Antimicrobial Activity

Numerous pyrazole carboxylic acid derivatives have been screened for their activity against a range of bacterial and fungal pathogens. The presence of specific substituents, such as halogens or nitro groups, has been shown to enhance antimicrobial efficacy.

Compound IDSubstituent(s)Test OrganismActivity (MIC, µg/mL)Reference
Cpd. 3 (5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methylE. coli0.25[4]
Cpd. 4 (5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methylS. epidermidis0.25[4]
2h R=OCH₃, R¹=Cl (on pyrazolylthiazole)S. aureus6.25[13]
151 1H-pyrazole-3-carboxylic acid derivativeGram (+) & Gram (-)Not specified[2]
157 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrileS. aureus (MSSA)25.1 µM[2]
Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition is a key metric for comparison.

Compound IDSubstituent(s)Edema Inhibition (%) (at 3h)Reference
Indomethacin (Standard Drug)91.32[13]
1p R=Cl, R¹=Cl (on pyrazolylthiazole)93.06[13]
2c R=H, R¹=F (on pyrazolylthiazole)89.59[13]
2n R=Cl, R¹=OCH₃ (on pyrazolylthiazole)89.59[13]
2f Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant activity[1]
2e Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant activity[1]
Anticancer Activity

Recent studies have explored 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of the DNA 6mA demethylase ALKBH1, a potential target in gastric cancer therapy.

Compound IDModifications on Pyrazole RingALKBH1 Inhibition (IC₅₀, µM)Reference
3 Unsubstituted pyrazole(Starting Compound)[8]
11 Carboxylic acid moved from 4- to 3-positionActivity decreased >1200-fold[8]
29 Optimized 1H-pyrazole-4-carboxylic acid derivative0.031 ± 0.007[8]
29E Ester prodrug of compound 29Enhanced anti-viability in HGC27 & AGS cells[8]

References

In Vitro Efficacy of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives against various biological targets. The data presented herein is compiled from recent scientific literature and offers a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key experimental workflows to facilitate a comprehensive understanding of the structure-activity relationships and therapeutic potential of this class of compounds.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The in vitro anticancer activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Comparative Anticancer Activity (IC50, µM)
DerivativeCancer Cell LineIC50 (µM)Alternative/Standard DrugIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine derivativeHCT116VariesDoxorubicin-[1]
Fused pyrazole derivative 50HepG20.71Erlotinib10.6[2]
Fused pyrazole derivative 50HepG20.71Sorafenib1.06[2]
Pyrazolone-pyrazole derivative 27MCF716.50Tamoxifen23.31[2]
Pyrazole-based hybrid 31A54942.79Doxorubicin-[2]
Pyrazole-based hybrid 32A54955.73Doxorubicin-[2]

Note: Specific IC50 values for direct this compound derivatives were not consistently available across a range of cell lines in the reviewed literature; however, data for structurally related pyrazole derivatives are presented for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the test compounds is determined using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (e.g., 0.5, 1, 5, and 10 µM/mL) dissolved in a suitable solvent like DMSO, and further diluted with the cell culture medium. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[3]

cluster_synthesis Synthesis of Pyrazole Derivatives cluster_screening In Vitro Anticancer Screening start Starting Materials (β-diketones, Hydrazine Hydrate) reaction Condensation Reaction start->reaction purification Purification and Characterization reaction->purification treatment Treatment with Pyrazole Derivatives purification->treatment Test Compounds cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis start Pyrazole Derivative Stock Solution dilution Serial Dilution in 96-well plate start->dilution inoculation Inoculation with Microbial Suspension dilution->inoculation incubation Incubation (18-24h) inoculation->incubation reading Visual Inspection for Growth Inhibition incubation->reading mic Determination of MIC reading->mic Prostaglandin_Pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 mPGES1 mPGES-1 (Target of Pyrazole Derivatives) PGH2->mPGES1 PGE2 PGE2 (Inflammation) mPGES1->PGE2

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of distinct classes of pyrazole-based inhibitors, with a focus on their applications in oncology and inflammation. Experimental data is presented to objectively compare the performance of different pyrazole derivatives, supplemented by detailed experimental protocols for key assays.

Comparative Analysis of Pyrazole Inhibitors

The versatility of the pyrazole ring allows for substitutions at various positions, significantly influencing the potency and selectivity of the inhibitors. Below, we compare the SAR of pyrazole derivatives targeting key proteins in cancer and inflammation.

Pyrazole-Based Kinase Inhibitors in Oncology

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been extensively explored as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Jun N-terminal Kinase (JNK).

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors:

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The SAR of pyrazolobenzodiazepine compounds, for instance, reveals that substitutions on the pyrazole and benzodiazepine rings are critical for potent CDK2 inhibition.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyrazole derivatives have been designed to inhibit VEGFR-2, thereby blocking this process.

c-Jun N-terminal Kinase (JNK) Inhibitors:

JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis. Pyrazole derivatives bearing an amide group have shown potent JNK-1 inhibitory activity.[2]

Quantitative SAR Data of Pyrazole Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against their respective targets. Lower IC50 values indicate greater potency.

Inhibitor Class Target Compound Modifications IC50 (µM) Reference Cell Line/Enzyme
CDK Inhibitors CDK2Compound 29Pyrazolo[1,5-a]pyrimidine core10.05HepG2
CDK2Compound 33Indole linked to pyrazole< 23.7HCT116
CDK2Compound 34Indole linked to pyrazole< 23.7HCT116
CDK2AT7519 (Reference)Pyrazole-based0.411 - 2.77Various cancer cell lines
VEGFR-2 Inhibitors VEGFR-2Compound 50Fused pyrazole derivative0.23VEGFR-2 Kinase
JNK Inhibitors JNK-1Compound 9cPyrazole with amide group< 10JNK-1 Kinase
JNK-1Compound 10aPyrazole with amide group< 10JNK-1 Kinase
JNK-1Compound 10dPyrazole with amide group< 10JNK-1 Kinase
Anti-inflammatory COX-2Celecoxib (Reference)Diarylpyrazole0.05 - 0.5Purified Human Recombinant COX-2
COX-2SC-558 (Reference)Diarylpyrazole--

Signaling Pathway Inhibition

The diagram below illustrates a generalized kinase signaling pathway and the point of intervention for pyrazole-based kinase inhibitors. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase_Cascade_1 Upstream Kinase Receptor->Kinase_Cascade_1 GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->Receptor Kinase_Cascade_2 Downstream Kinase (e.g., CDK2, JNK) Kinase_Cascade_1->Kinase_Cascade_2 ADP ADP Kinase_Cascade_2->ADP Substrate_Protein Substrate Protein Kinase_Cascade_2->Substrate_Protein Phosphorylation Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->Kinase_Cascade_2 Inhibition ATP ATP ATP->Kinase_Cascade_2 Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Angiogenesis, etc.) Transcription_Factor->Gene_Expression

A generalized kinase signaling pathway inhibited by pyrazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase (e.g., CDK2, VEGFR-2, JNK).

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A2, VEGFR-2, JNK1)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Specific substrate peptide

  • Test pyrazole compound (dissolved in DMSO)

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test pyrazole compound in kinase buffer.

  • Add the diluted test compound and the kinase enzyme to the wells of the plate.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HepG2, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test pyrazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazole compound and incubate for a desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[3]

  • Dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro COX Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Detection reagents (e.g., Amplexim Red and Horseradish Peroxidase for a fluorometric assay)

  • Test pyrazole compound

  • 96-well microplate

  • Fluorometric or colorimetric plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Incubate the plate at 37°C for a specified time.

  • Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity. The selectivity index is often calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

References

A Comparative Efficacy Analysis of Pyrazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers a detailed comparison of the efficacy of prominent pyrazole-based drugs across various therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies of pivotal clinical trials, and visualizes the signaling pathways through which these drugs exert their effects.

I. Comparative Efficacy Data of Pyrazole-Based Drugs

The following tables summarize the quantitative efficacy data from key clinical trials of Mavacamten, Rimonabant, Celecoxib, Etoricoxib, Deracoxib, and Firocoxib.

Table 1: Mavacamten for Symptomatic Obstructive Hypertrophic Cardiomyopathy (EXPLORER-HCM Trial) [1][2][3][4]

Efficacy EndpointMavacamten (n=123)Placebo (n=128)Difference (95% CI)p-value
Primary Composite Endpoint Met (%) 371719.4% (8.7 to 30.1)0.0005
Change from Baseline to Week 30
Post-Exercise LVOT Gradient (mm Hg)-47-10-36 (-43.2 to -28.1)<0.0001
pVO₂ (mL/kg/min)+1.4-0.11.4 (0.6 to 2.1)0.0006
KCCQ-CSS+9.1-9.1 (5.5 to 12.7)<0.0001
HCMSQ-SoB-1.8--1.8 (-2.4 to -1.2)<0.0001
Patients with ≥1 NYHA Class Improvement (%)653134% (22.2 to 45.4)<0.0001

Table 2: Rimonabant for Weight Reduction in Overweight/Obese Patients (RIO-North America Trial) [5][6][7][8][9]

Efficacy Endpoint (1-Year Data)Rimonabant 20 mgPlaceboDifference vs. Placebop-value
Weight Change (kg, mean ± SEM) -6.3 ± 0.2-1.6 ± 0.2-4.7<0.001
Waist Circumference Change (cm, mean ± SEM) -6.1 ± 0.2-2.5 ± 0.3-3.6<0.001
Patients with ≥10% Weight Loss (%) 25.28.516.7<0.001
Change in Cardiometabolic Risk Factors (%)
HDL Cholesterol--+7-
Triglycerides-5.3+7.9-13.2<0.001

Table 3: Celecoxib vs. Etoricoxib for Osteoarthritis (Pooled Data from Two 26-Week Trials) [10][11][12][13][14]

Efficacy Endpoint (12-Week Data)Etoricoxib 30 mgCelecoxib 200 mgPlacebo
WOMAC Pain Subscale (Change from Baseline) Non-inferior to CelecoxibSuperior to Placebo-
WOMAC Physical Function Subscale (Change from Baseline) Non-inferior to CelecoxibSuperior to Placebo-
Patient Global Assessment of Disease Status Non-inferior to CelecoxibSuperior to Placebo-
Effect Size vs. Placebo (Pain)-0.66 (-0.83 to -0.49)--
Effect Size vs. Celecoxib 200mg (Pain)-0.32 (-0.50 to -0.14)--

Table 4: Deracoxib vs. Firocoxib for Canine Osteoarthritis (30-Day Field Trial) [15][16][17][18]

Assessment (Day 28)FirocoxibDeracoxibp-value
Owner's Assessment: "Great Improvement" Statistically significantly more dogs showed substantial improvement-0.003 to 0.0381
Veterinarian's Assessment No significant differenceNo significant differenceNot significant

II. Experimental Protocols

A. EXPLORER-HCM: Mavacamten in Obstructive Hypertrophic Cardiomyopathy

  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial conducted at 68 clinical cardiovascular centers in 13 countries.[1][3]

  • Patient Population: 251 adult patients with symptomatic (NYHA Class II or III) obstructive hypertrophic cardiomyopathy, a left ventricular outflow tract (LVOT) peak gradient of ≥50 mmHg at rest or with provocation, and a left ventricular ejection fraction (LVEF) of ≥55%.[1][3]

  • Intervention: Patients were randomized in a 1:1 ratio to receive either Mavacamten (starting dose of 5 mg once daily, with dose adjustments based on plasma concentrations and LVEF) or a matching placebo for 30 weeks.[1][3]

  • Primary Endpoint: A composite functional endpoint assessing clinical response at week 30 compared to baseline, defined as either a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO₂) and a reduction of at least one NYHA class, or a ≥3.0 mL/kg/min improvement in pVO₂ with no worsening of NYHA class.[1][3]

  • Secondary Endpoints: Changes from baseline to week 30 in post-exercise LVOT gradient, pVO₂, NYHA class, Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), and Hypertrophic Cardiomyopathy Symptom Questionnaire Shortness-of-Breath subscore (HCMSQ-SoB).[1][3]

B. RIO-North America: Rimonabant for Weight Management

  • Study Design: A randomized, double-blind, placebo-controlled trial conducted at 64 US and 8 Canadian clinical research centers.[5]

  • Patient Population: 3,045 obese (BMI ≥30) or overweight (BMI >27 with treated or untreated hypertension or dyslipidemia) adult patients.[5]

  • Intervention: Following a 4-week single-blind placebo run-in period with a 600 kcal/day deficit diet, patients were randomized to receive placebo, 5 mg/day of rimonabant, or 20 mg/day of rimonabant for one year. All patients were advised to maintain the reduced-calorie diet and increase physical activity.[8]

  • Primary Outcome Measures: Body weight change over year one and prevention of weight regain during a second year (for a subset of patients who were re-randomized).[5]

  • Additional Efficacy Measures: Changes in waist circumference, plasma lipid levels (HDL cholesterol, triglycerides), and other cardiometabolic risk factors.[5][9]

C. Celecoxib vs. Etoricoxib in Osteoarthritis

  • Study Design: Two identically designed, multicenter, 26-week, double-blind, placebo-controlled, non-inferiority studies.[10][11][12]

  • Patient Population: Patients with osteoarthritis of the knee or hip who were prior users of non-steroidal anti-inflammatory drugs (NSAIDs) or acetaminophen. Study 1 enrolled 599 patients and Study 2 enrolled 608 patients.[10][11][12]

  • Intervention: Patients were randomized in a 4:4:1:1 ratio to receive etoricoxib 30 mg once daily, celecoxib 200 mg once daily, or one of two placebo groups for 12 weeks. After 12 weeks, placebo patients were re-randomized to either etoricoxib or celecoxib.[10][11][12]

  • Primary Hypothesis: To determine if etoricoxib 30 mg was at least as effective as celecoxib 200 mg based on the time-weighted average change from baseline over 12 weeks for the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Pain Subscale, WOMAC Physical Function Subscale, and Patient Global Assessment of Disease Status.[10][11][12]

D. Deracoxib vs. Firocoxib in Canine Osteoarthritis

  • Study Design: A multi-clinic, investigator-blinded, randomized, prospective field trial.[15][16][17]

  • Patient Population: 379 client-owned dogs with musculoskeletal disorders attributed to osteoarthritis.[15][16][17]

  • Intervention: Dogs were randomly assigned to receive either deracoxib or firocoxib orally for 30 days. The specific dosages were not detailed in the provided summary.[15][16][17]

  • Primary Outcome Measures: Improvement in osteoarthritis signs as assessed by both veterinarians and dog owners at day 7 and day 28. Assessments likely included measures of lameness, pain on manipulation, and overall activity.[15][16][17]

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows for the discussed pyrazole-based drugs.

Mavacamten_Mechanism cluster_sarcomere Cardiac Sarcomere Myosin Myosin Cross_Bridge Actin-Myosin Cross-Bridge Formation Myosin->Cross_Bridge Binds to Actin Actin Actin->Cross_Bridge Hypercontractility Hypercontractility Cross_Bridge->Hypercontractility Leads to Mavacamten Mavacamten Mavacamten->Myosin Inhibits Myosin ATPase Mavacamten->Cross_Bridge Reduces

Mavacamten's mechanism of action in hypertrophic cardiomyopathy.

Rimonabant_Mechanism cluster_neuron Presynaptic Neuron CB1_Receptor CB1 Receptor Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Promotes Energy_Storage Energy Storage CB1_Receptor->Energy_Storage Promotes Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1_Receptor Activates Rimonabant Rimonabant Rimonabant->CB1_Receptor Antagonist/Inverse Agonist

Rimonabant's antagonism of the CB1 receptor in the endocannabinoid system.

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Celecoxib's selective inhibition of the COX-2 enzyme in the prostaglandin synthesis pathway.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Pyrazole-Based Drug Randomization->Treatment_Arm Control_Arm Placebo or Active Comparator Randomization->Control_Arm Treatment_Period Double-Blind Treatment Period Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Data_Collection Efficacy & Safety Data Collection (Primary & Secondary Endpoints) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

A generalized workflow for the randomized controlled trials cited in this guide.

References

A Comparative Analysis of Theoretical and Experimental Data for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's structural and spectroscopic properties is paramount. This guide provides a detailed comparison of theoretical and experimental data for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry.

This document summarizes key physicochemical and spectroscopic data, juxtaposing experimentally determined values with those predicted by computational methods. Furthermore, it outlines the experimental protocols for the synthesis and characterization of the title compound, offering a reproducible framework for further investigation.

Physicochemical Properties: A Tale of Two Methodologies

The fundamental properties of this compound have been characterized through both laboratory experimentation and theoretical calculations. A comparison of these findings reveals a strong correlation, validating the computational models used.

PropertyExperimental ValueTheoretical ValueMethod
Melting Point168–170 °C[1]Not ApplicableCapillary Method
Molecular FormulaC11H10N2O2[1]C11H10N2O2-
Molecular Weight202.21 g/mol [2]202.07 Da-
Elemental AnalysisC: 65.39%, H: 4.95%, N: 13.90%[1]C: 65.34%, H: 4.98%, N: 13.85%[1]Elemental Analysis

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. The following tables compare the experimental spectral data for this compound with theoretical predictions derived from Density Functional Theory (DFT) calculations.

Infrared (IR) Spectroscopy

The vibrational frequencies observed in the experimental FT-IR spectrum align well with the calculated values, confirming the presence of key functional groups.

Functional GroupExperimental Wavenumber (cm⁻¹)[1]Theoretical Wavenumber (cm⁻¹)[1]
O-H (acid dimer)34193632
C-H (methyl & phenyl)29782968–3100
Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in both ¹H and ¹³C NMR spectra show good agreement between experimental and theoretical data, allowing for precise assignment of atoms within the molecular structure.

¹H NMR Chemical Shifts (in DMSO, ppm)

AtomExperimental Shift (δ)[1]Theoretical Shift (δ)[1]
Pyrazole-H--
Phenyl-H--
Methyl-H--
Carboxyl-H--

¹³C NMR Chemical Shifts (in DMSO, ppm)

AtomExperimental Shift (δ)[1]Theoretical Shift (δ)[1]
Pyrazole Carbons112.97–143.21-
Phenyl Carbons112.97–143.21-
Methyl Carbon--
Carboxyl Carbon--

Note: Specific atom-wise assignments for NMR data were presented in the source material but are summarized here for brevity. The original research provides a detailed correlation plot for the ¹³C NMR data.

Experimental Protocols

The synthesis and characterization of this compound were performed following established laboratory procedures.

Synthesis of this compound

The synthesis of the title compound is a two-step process, beginning with the formation of an ester precursor followed by hydrolysis.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products R1 Ethyl Acetoacetate S1 Cyclocondensation R1->S1 R2 N,N-dimethylformamide dimethyl acetal (DMF-DMA) R2->S1 R3 Phenylhydrazine R3->S1 P1 Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate S1->P1 S2 Basic Hydrolysis P2 This compound S2->P2 P1->S2

Caption: Synthetic pathway for this compound.

The initial step involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1] This intermediate is then subjected to basic hydrolysis to produce the final carboxylic acid.[1] The crude product is purified by recrystallization from ethanol to obtain white crystals.[1]

Characterization Methods

The structural confirmation and purity of the synthesized compound were established using a suite of analytical techniques.

  • ¹H and ¹³C NMR: Spectra were recorded in a DMSO solution to determine the chemical environment of the protons and carbons.[1]

  • Fourier Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups.[1]

  • Thermogravimetric Analysis (TGA): Performed to assess the thermal stability of the compound. The analysis indicated no weight loss up to the decomposition temperature of 220-300 °C, confirming the absence of moisture.[1]

  • Single-Crystal X-ray Diffraction: This technique was employed to determine the precise three-dimensional arrangement of atoms in the crystalline state. The compound crystallizes in the P21/n space group of the monoclinic system.[1]

  • Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen were found to be in close agreement with the calculated values for the molecular formula C11H10N2O2.[1]

Biological Context and Potential Signaling Pathways

While specific biological activities for this compound are not extensively detailed in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] For instance, some pyrazole-containing compounds act as inhibitors of key signaling proteins like kinases.

The diagram below illustrates a generalized kinase signaling pathway, which represents a potential area of investigation for pyrazole derivatives.

Kinase_Signaling_Pathway Generalized Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->RAF

Caption: A potential mechanism of action for pyrazole derivatives as kinase inhibitors.

This guide provides a foundational comparison of theoretical and experimental data for this compound. The strong congruence between the calculated and measured values underscores the utility of computational chemistry in complementing and predicting experimental outcomes. Further research into the biological activities of this compound is warranted, given the established therapeutic potential of the pyrazole scaffold.

References

Assessing the Purity of Synthesized 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS)—for assessing the purity of synthesized 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a key structural motif in various pharmacologically active molecules. To provide a broader context, its purity assessment is compared with that of two well-established nonsteroidal anti-inflammatory drugs (NSAIDs) containing a similar pyrazole core: Celecoxib and Rofecoxib.

The guide details experimental protocols, presents comparative data in structured tables, and utilizes visualizations to clarify workflows and logical relationships, empowering researchers to select the most appropriate analytical strategy for their specific needs.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. The following table summarizes the performance of HPLC, qNMR, and GC-MS in the analysis of this compound and its alternatives.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between the integrated signal of a nucleus and its molar concentration.Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.
Limit of Detection (LOD) ~0.02%[1]~0.1%Low (ppm to ppb range)
Limit of Quantitation (LOQ) ~0.05%[1]~0.3%Low (ppm to ppb range)
Precision (%RSD) < 2%[2]< 1%< 5%
Accuracy (% Recovery) 98-102%[2]99-101%95-105%
Specificity High, can separate isomers and closely related impurities.[2][3]High, provides structural information for impurity identification.Very high, provides molecular weight and fragmentation patterns.
Sample Throughput HighModerateModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility and accurate results.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of this compound and its potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a primary ratio method of measurement and can be used for purity assessment without the need for a specific reference standard of the impurity itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest should be used to ensure full signal recovery. A 90° pulse angle is used.

  • Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile carboxylic acids like the target compound, derivatization is typically required.

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure separation of all components.

  • Mass Spectrometer: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.

  • Sample Preparation (with derivatization): To a known amount of the synthesized compound, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to its more volatile silyl ester. The reaction mixture is then injected into the GC-MS.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds via a Knorr-type pyrazole synthesis. Potential impurities can arise from starting materials, side reactions, or subsequent degradation.

Potential Impurity Origin
Unreacted Starting MaterialsIncomplete reaction
Regioisomer (3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid)Non-regioselective cyclization
Byproducts from side reactionse.g., from self-condensation of starting materials
Residual SolventsFrom reaction and purification steps

Comparison with Alternative Drugs

Celecoxib and Rofecoxib are widely used NSAIDs that share the pyrazole core structure. Their purity analysis provides a valuable benchmark for the methods applied to this compound.

Compound Common Impurities Typical Purity Specification
This compound Unreacted starting materials, regioisomers, solvent residues.> 98%
Celecoxib Isomeric impurities (meta and ortho isomers), process-related impurities.[3]> 99%
Rofecoxib Photodegradation products, process-related impurities.[4]> 99%

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results Synthesized_Compound Synthesized 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid HPLC HPLC Analysis Synthesized_Compound->HPLC qNMR qNMR Analysis Synthesized_Compound->qNMR GCMS GC-MS Analysis Synthesized_Compound->GCMS Purity_Data Purity Data (% w/w) HPLC->Purity_Data qNMR->Purity_Data Impurity_Profile Impurity Profile (Identification & Quantification) GCMS->Impurity_Profile Final_Report Final Purity Report Purity_Data->Final_Report Impurity_Profile->Final_Report

Caption: Workflow for the purity assessment of the synthesized compound.

Analytical_Technique_Selection Compound_Properties Compound Properties (Volatility, Polarity, etc.) Select_Technique Select Analytical Technique Compound_Properties->Select_Technique Expected_Impurities Expected Impurities (Isomers, Volatiles, etc.) Expected_Impurities->Select_Technique Required_Information Required Information (Purity %, Impurity ID) Required_Information->Select_Technique HPLC HPLC Select_Technique->HPLC Non-volatile, Polar compounds qNMR qNMR Select_Technique->qNMR Absolute quantification, Structural info GCMS GC-MS Select_Technique->GCMS Volatile impurities

Caption: Decision tree for selecting the appropriate analytical technique.

References

Comparative Docking Analysis of Pyrazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the in silico evaluation of pyrazole derivatives against various therapeutic targets.

This guide provides a comparative overview of molecular docking studies conducted on various pyrazole compounds, offering insights into their potential as therapeutic agents. The information is compiled from recent studies and is intended for researchers, scientists, and professionals involved in drug development. The guide summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate a deeper understanding of the structure-activity relationships of pyrazole derivatives.

Quantitative Docking Results

The following tables summarize the docking scores and binding energies of various pyrazole derivatives against different biological targets as reported in several key studies. These tables provide a quantitative comparison of the binding affinities of these compounds, highlighting their potential as inhibitors.

Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Kinase Targets

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference Software
Compound 6 AKT1 (4GV1)-MOE® 2008.10
Compound 6 AKT2 (2JDR)-MOE® 2008.10
Compound 6 BRAF V600E (3D4Q)-MOE® 2008.10
Compound 6 EGFR (1M17)-MOE® 2008.10
Compound 6 p38α (2EWA)-MOE® 2008.10
Derivative 1b VEGFR-2 (2QU5)-10.09AutoDock 4.2
Derivative 1d Aurora A (2W1G)-8.57AutoDock 4.2
Derivative 2b CDK2 (2VTO)-10.35AutoDock 4.2
Compound 3i VEGFR-2--
Compound 25 RET Kinase-7.14-
Compounds 31, 32 CDK2-5.372, -7.676-

Note: Some studies did not report a specific numerical docking score but confirmed strong binding interactions.[1][2][3][4][5]

Table 2: Inhibitory Activity and Docking Scores of Pyrazole Derivatives

CompoundTarget/Cell LineIC50 (µM)Binding Energy (kcal/mol)Reference Software
Compound 3a PC-31.22--
Compound 3i PC-31.24--
Compound 3i VEGFR-20.00893--
Compound 6h EGFR Kinase1.66--
Compound 6j EGFR Kinase1.9--
Compound 24 A5498.21--
Compound 24 HCT11619.56--
Compound 27 MCF716.50--
Compound 43 MCF70.25--
Pyrazole Derivative M74 CRMP2--6.9-
Pyrazole Derivative M72 CYP17--10.4-
Pyrazole-benzimidazolone 12 HPPD0.021-10.6-

Note: This table combines experimental inhibitory concentrations (IC50) with in silico binding energies to provide a more comprehensive view of the compounds' potential.[2][5][6][7][8]

Experimental Protocols for Molecular Docking

The methodologies employed in the cited studies are crucial for understanding and potentially reproducing the presented results. Below are summaries of the experimental protocols from the referenced literature.

Protocol 1: Docking of Triarylpyrazole Derivatives Against Kinases [1]

  • Software: Molecular Operating Environment (MOE®) 2008.10.

  • Protein Preparation: Three-dimensional X-ray structures of Akt1 (PDB: 4GV1), AKT2 (PDB: 2JDR), BRAF V600E (PDB: 3D4Q), EGFR (PDB: 1M17), and p38 alpha (PDB: 2EWA) were used. The structures were prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization.

  • Ligand Preparation: The 3D structures of the pyrazole derivatives were built using the MOE software and their energy was minimized.

  • Docking Procedure: The prepared ligands were docked into the ATP-binding sites of the respective kinases. The docking protocol was validated by redocking the native co-crystallized ligand into the active site.

Protocol 2: Docking of 1H-Pyrazole Derivatives Against Kinases [9][10]

  • Software: AutoDock 4.2.

  • Protein Preparation: The crystal structures of VEGFR-2 (PDB: 2QU5), Aurora A (PDB: 2W1G), and CDK2 (PDB: 2VTO) were obtained from the Protein Data Bank. Water molecules were removed, and polar hydrogens and Kollman charges were added.

  • Ligand Preparation: The pyrazole derivatives were sketched using a chemical drawing tool and converted to 3D structures. Gasteiger charges were assigned, and non-polar hydrogens were merged.

  • Grid Box Definition: A grid box was defined around the active site of each protein to encompass the binding pocket.

  • Docking Algorithm: The Lamarckian genetic algorithm was employed for the docking simulations. The results were analyzed based on the binding energy and hydrogen bond interactions.

Protocol 3: Docking of Pyrazole Derivatives Against SARS-CoV-2 Spike Protein [11]

  • Software: PyRx with Vina.

  • Protein Preparation: The crystal structure of the SARS-CoV-2 spike protein (PDB: 6CS2) was downloaded from the Protein Data Bank. Water molecules were removed, and polar hydrogens were added using Biovia Discovery Studio.

  • Ligand Preparation: The 3D structures of the pyrazole analogs were optimized using the semi-empirical AM1 method in GAUSSIAN 09w. The optimized structures were converted to PDBQT format in PyRx.

  • Docking Procedure: The active site was identified from the co-crystallized ligand. A grid box was defined around this active site, and docking was performed using the Vina wizard in PyRx. The results were visualized using Biovia Discovery Studio Visualizer.

Visualizing Molecular Interactions and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly aid in the comprehension of complex biological processes and in silico methodologies.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB Download, H+ addition, etc.) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock, MOE) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking->pose_analysis validation Validation (Redocking, Experimental Correlation) pose_analysis->validation end End validation->end start Start start->protein_prep start->ligand_prep

Caption: A generalized workflow for molecular docking studies.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrazole Compounds receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf (e.g., BRAF) ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription cell_response Cell Proliferation, Survival transcription->cell_response pyrazole Pyrazole Derivative pyrazole->receptor pyrazole->raf

Caption: Inhibition of a generic kinase signaling pathway by pyrazole compounds.

References

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, the compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Similar chemical structures have been found to be harmful if swallowed.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

The following table summarizes the required PPE for handling this chemical.

PPE CategoryRecommended EquipmentSpecification and Use Notes
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[4][5]Ensure eye protection is compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] Eyewash stations should be readily accessible.[6][7]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). A flame-resistant lab coat or chemical-resistant apron, long pants, and closed-toe shoes.[4][5][6][8]Select gloves that provide adequate protection against the specific chemical hazards; consult the glove manufacturer's compatibility charts.[5] Contaminated clothing must be removed immediately and washed before reuse.[6]
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls (e.g., fume hood) are not sufficient to control exposure to dust or aerosols, or when handling large quantities.[4][5][8]Use of a respirator may require a formal respiratory protection program, including medical evaluations and fit testing.[5] Always work in a well-ventilated area.[6][9][10]

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal procedures are critical to laboratory safety. The following steps provide a clear, procedural guide for working with this compound.

I. Pre-Handling Preparations

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Gather PPE: Assemble all necessary PPE as outlined in the table above. Inspect all equipment for damage before use.

  • Prepare Work Area: Ensure the work area is clean and uncluttered. If possible, work within a certified chemical fume hood. Confirm that a safety shower and eyewash station are accessible and operational.[6][7]

  • Locate Safety Data Sheet (SDS): Have a copy of the SDS for this compound readily available for reference.

II. Handling the Chemical

  • Don PPE: Put on all required personal protective equipment.

  • Weighing and Transfer:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.

    • Use a spatula or other appropriate tool to transfer the chemical. Avoid creating dust clouds.

  • In Solution:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • General Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe in dust, fumes, or vapors.[1][6][9]

    • Do not eat, drink, or smoke in the work area.[2][10]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][6][11]

III. Post-Handling and Waste Disposal

  • Decontamination:

    • Clean all equipment and the work surface thoroughly after use.

    • Remove and properly dispose of contaminated gloves.

  • Waste Disposal:

    • Collect all waste containing this compound in a designated, labeled, and sealed waste container.

    • Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[6]

    • One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Another is to sweep up and shovel the solid material into a suitable container for disposal.[6][10]

    • Do not dispose of this chemical down the drain.[9]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical attention.[6][11] Remove contaminated clothing and wash it before reuse.[6]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing.[1][6] If eye irritation persists, seek medical attention.[6][11]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Call a poison center or doctor if you feel unwell.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps and decision points for safely handling this compound.

start Start: Prepare to Handle Chemical assess 1. Conduct Risk Assessment start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe setup 3. Prepare Work Area (Fume Hood, Eyewash Station) ppe->setup handle 4. Handle Chemical (Avoid Dust, Skin/Eye Contact) setup->handle spill Spill or Exposure? handle->spill emergency Follow Emergency Procedures (First Aid, SDS) spill->emergency Yes decon 5. Decontaminate Work Area & Equipment spill->decon No emergency->decon dispose 6. Dispose of Waste Properly decon->dispose end End: Procedure Complete dispose->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.